1,1-di(p-Tolyl)ethylene
Description
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Properties
IUPAC Name |
1-methyl-4-[1-(4-methylphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-12-4-8-15(9-5-12)14(3)16-10-6-13(2)7-11-16/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDMCKGHZIRQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183445 | |
| Record name | Benzene, 1,1'-ethenylidenebis(4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2919-20-2 | |
| Record name | Benzene, 1,1'-ethenylidenebis(4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-ethenylidenebis(4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Di(p-tolyl)ethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1-di(p-Tolyl)ethylene: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-di(p-Tolyl)ethylene is an organic compound of significant interest in various fields of chemical research and development, including polymer science and materials science. Its unique molecular structure, characterized by the presence of two para-tolyl groups attached to a single carbon of an ethylene unit, imparts specific chemical properties that make it a valuable building block and research tool. This guide provides a comprehensive overview of its molecular structure, a detailed protocol for its synthesis, and a discussion of its known applications.
Molecular Identity and Physicochemical Properties
-
IUPAC Name: 1-methyl-4-[1-(4-methylphenyl)ethenyl]benzene[1]
-
Synonyms: Benzene, 1,1'-ethenylidenebis(4-methyl-; 1,1'-ethene-1,1-diylbis(4-methylbenzene)[2]
-
Molecular Weight: 208.30 g/mol [1]
A summary of key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Boiling Point | 316.1°C at 760 mmHg | [2] |
| Density | 0.971 g/cm³ | [2] |
| Refractive Index | 1.565 | [2] |
| Flash Point | 150.5°C | [2] |
Molecular Structure and Formula
The molecular formula of this compound is C₁₆H₁₆, and its structure features a central ethylene double bond.[2][3] One of the carbons of the double bond is attached to two hydrogen atoms, while the other is bonded to two para-tolyl groups. The tolyl groups are benzene rings substituted with a methyl group at the para position.
The central carbon atom bonded to the two tolyl groups is sp² hybridized, leading to a trigonal planar geometry with bond angles of approximately 120°. The other carbon of the ethylene unit is also sp² hybridized. The presence of the bulky tolyl groups can lead to some steric strain, which may cause slight deviations from ideal bond angles.
Caption: Molecular structure of this compound.
Synthesis of this compound
A robust and commonly employed method for the synthesis of this compound involves a two-step process: a Grignard reaction to form a tertiary alcohol, followed by an acid-catalyzed dehydration.
Step 1: Grignard Reaction - Synthesis of 1,1-di(p-tolyl)ethanol
This step involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with an appropriate ester, such as ethyl acetate. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Two equivalents of the Grignard reagent are required to form the tertiary alcohol.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol:
Materials:
-
Magnesium turnings
-
p-Bromotoluene
-
Anhydrous diethyl ether
-
Ethyl acetate
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of p-tolylmagnesium bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of p-bromotoluene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the Grignard formation, which is evidenced by the disappearance of the iodine color and gentle refluxing of the ether. The remaining p-bromotoluene solution is added at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ethyl Acetate: The Grignard reagent solution is cooled in an ice bath. A solution of ethyl acetate in anhydrous diethyl ether is added dropwise with vigorous stirring. A white precipitate will form. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
Work-up and Isolation of 1,1-di(p-tolyl)ethanol: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,1-di(p-tolyl)ethanol.
Step 2: Dehydration of 1,1-di(p-tolyl)ethanol
The crude tertiary alcohol is then dehydrated to the corresponding alkene using an acid catalyst.
Procedure:
-
The crude 1,1-di(p-tolyl)ethanol is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
A catalytic amount of p-toluenesulfonic acid monohydrate is added to the solution.
-
The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the pure product.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR | Expected signals include singlets for the vinylic protons and the methyl protons of the tolyl groups, as well as multiplets for the aromatic protons. |
| ¹³C NMR | Characteristic peaks for the sp² hybridized carbons of the ethylene and aromatic rings, as well as a peak for the methyl carbons. |
| IR Spectroscopy | Key absorptions would include C=C stretching for the alkene and aromatic rings, and C-H stretching for the aromatic and methyl groups. |
| Mass Spectrometry | The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (approximately 208).[1][4] |
Reactivity and Applications
This compound exhibits reactivity characteristic of alkenes, particularly those with geminal aromatic substitution. The double bond is electron-rich and susceptible to electrophilic addition reactions.
A significant application of this compound is in the field of polymer chemistry, where it acts as a versatile radical scavenger.[5] Its ability to react with and trap radical species makes it a useful tool for studying and controlling radical polymerization processes. This property is analogous to that of its parent compound, 1,1-diphenylethylene, which is known to mediate radical polymerizations.
Furthermore, derivatives of this compound can be incorporated into polymer chains to modify their properties, such as thermal stability and photo-reactivity. It can also be used as a comonomer in certain polymerization reactions. For instance, it can be used as a modifier for polystyrene in building materials.[6]
Safety and Handling
Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound and the reagents used in its synthesis. The synthesis should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable organic compound with a well-defined molecular structure and accessible synthetic route. Its utility as a radical scavenger and a monomer in polymer synthesis underscores its importance in materials science and organic chemistry research. The detailed synthetic protocol and structural information provided in this guide serve as a valuable resource for researchers and professionals in the field.
References
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This compound (C16H16) - PubChemLite. Available at: [Link]
-
1,1-Di-o-tolylethylene | C16H16 | CID 137764 - PubChem. Available at: [Link]
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This compound | C16H16 | CID 137765 - PubChem - NIH. Available at: [Link]
-
This compound: a versatile radical scavenger | Semantic Scholar. Available at: [Link]
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- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. This compound | 2919-20-2 [chemicalbook.com]
Technical Guide: Synthesis and Purification of 1,1-di(p-Tolyl)ethylene
The following technical guide details the synthesis, purification, and characterization of 1,1-di(p-tolyl)ethylene , designed for researchers requiring high-purity standards for applications such as living anionic polymerization.
Executive Summary
This compound (also known as 1,1-bis(4-methylphenyl)ethylene) is a critical non-homopolymerizable monomer used extensively in macromolecular engineering. Its primary utility lies in living anionic polymerization , where it serves as a capping agent to modify chain-end reactivity, preventing side reactions during the addition of functional electrophiles or block copolymerization.
Achieving "polymer-grade" purity is the central challenge. Standard organic workups leave trace protic impurities (water, alcohols) that terminate living carbanions. This guide provides a robust Grignard-based synthesis followed by a two-stage purification protocol culminating in an n-butyllithium (n-BuLi) titration method to ensure <10 ppm impurity levels.
Chemical Profile & Safety
| Property | Data |
| IUPAC Name | 1-methyl-4-[1-(4-methylphenyl)ethenyl]benzene |
| CAS Registry | 2919-20-2 |
| Molecular Formula | C₁₆H₁₆ |
| Molecular Weight | 208.30 g/mol |
| Physical State | White low-melting solid or viscous liquid (dependent on ambient temp/purity) |
| Solubility | Soluble in benzene, toluene, THF, chloroform; Insoluble in water.[1][2] |
Safety Warning:
-
n-Butyllithium is pyrophoric.[3] All manipulations involving n-BuLi must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk techniques.
-
p-Tolylmagnesium bromide is moisture-sensitive and corrosive.
Synthesis Protocol: The Grignard Route
While the Wittig reaction is a viable alternative, the Grignard addition to an ester (ethyl acetate) or ketone (4,4'-dimethylbenzophenone) followed by dehydration is the most scalable and cost-effective method for laboratory synthesis.
Reaction Scheme
The synthesis proceeds in two distinct stages:
-
Nucleophilic Addition: Formation of the tertiary carbinol, 1,1-di(p-tolyl)ethanol.
-
Elimination: Acid-catalyzed dehydration to form the 1,1-disubstituted alkene.
Figure 1: Synthetic pathway via Grignard addition to ethyl acetate followed by dehydration.
Step 1: Synthesis of 1,1-di(p-tolyl)ethanol
Reagents:
-
p-Bromotoluene (2.2 equiv)
-
Magnesium turnings (2.4 equiv)
-
Ethyl Acetate (1.0 equiv)
-
Anhydrous THF (Solvent)
Procedure:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add a solution of p-bromotoluene in anhydrous THF dropwise. Maintain a gentle reflux to ensure Grignard formation (p-TolylMgBr).
-
Addition: Cool the Grignard solution to 0°C. Add Ethyl Acetate (dissolved in THF) dropwise over 1 hour. Note: Ethyl acetate acts as a double electrophile; the first addition forms the ketone, which is more reactive than the ester, leading to immediate second addition.
-
Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether.[4] Wash organic layer with brine, dry over MgSO₄, and concentrate to yield the crude carbinol (often a viscous oil or solid).
Step 2: Dehydration
Reagents:
-
Crude 1,1-di(p-tolyl)ethanol[1]
-
p-Toluenesulfonic acid (p-TSA) monohydrate (Catalytic, ~1-2 mol%)
-
Toluene (Solvent)[5]
Procedure:
-
Dissolve the crude carbinol in toluene in a flask equipped with a Dean-Stark trap and reflux condenser.
-
Add p-TSA and reflux vigorously. Water will azeotrope into the trap. Monitor until water evolution ceases (~2-4 hours).
-
Workup: Cool to room temperature. Wash with NaHCO₃ (aq) to neutralize acid, then with water. Dry over MgSO₄ and remove toluene via rotary evaporation.
Purification Workflows
Purity requirements depend on the end-use. For general organic synthesis, Level 1 is sufficient. For anionic polymerization, Level 2 is mandatory.
Figure 2: Two-stage purification workflow ensuring removal of protic impurities.
Level 1: Standard Purification
-
Column Chromatography: Elute the crude material through silica gel using Hexanes:Ethyl Acetate (95:5). The alkene is non-polar and elutes early.
-
Recrystallization: If the product solidifies, recrystallize from ethanol or a hexane/ethanol mix to remove trace isomers and yellow oxidation byproducts.
Level 2: Anionic Polymerization Grade (The "Titration" Method)
Trace moisture or alcohols will "kill" living polymer chains. This protocol uses the monomer itself as an indicator.
-
Degassing: Place the Level 1 purified monomer in a Schlenk flask. Degas via 3 freeze-pump-thaw cycles.
-
Pre-Drying: Stir over Calcium Hydride (CaH₂) for 12 hours, then distill onto a fresh flask containing a stir bar.
-
The n-BuLi Titration:
-
Connect the flask to a high-vacuum line or bring into a glovebox.
-
Add a small amount of dry benzene or toluene if the monomer is solid.
-
Add n-Butyllithium (1.6 M in hexanes) dropwise to the stirring monomer.
-
Mechanism:[3][5][6] The first drops of n-BuLi react with impurities (H₂O, ROH). Once impurities are consumed, n-BuLi reacts with the monomer to form 1,1-di(p-tolyl)hexyllithium , which is deeply red/orange .
-
Endpoint: Continue adding n-BuLi until a faint red color persists. This indicates all "killers" are neutralized.
-
-
Final Distillation: Connect the flask to a vacuum distillation bridge. Distill the monomer away from the red lithiated species. The distillate is now ultra-pure and free of protic impurities.
Characterization & Validation
Verify the identity and purity using Nuclear Magnetic Resonance (NMR).
| Technique | Expected Signals (CDCl₃, δ ppm) | Interpretation |
| ¹H NMR | 2.35 (s, 6H) | Methyl groups on p-tolyl rings. |
| 5.38 (s, 2H) | Vinyl protons (=CH₂). Characteristic singlet for 1,1-disubstitution. | |
| 7.10 - 7.25 (m, 8H) | Aromatic protons (AA'BB' system). | |
| ¹³C NMR | ~21.2 | Methyl carbons. |
| ~113.5 | Terminal vinyl carbon (=CH₂). | |
| ~149.0 | Quaternary vinyl carbon (C=CH₂). |
Quality Control Check:
-
Absence of OH peak: Check ¹H NMR region 1.5–2.0 ppm or >4.0 ppm for broad singlets indicating residual carbinol.
-
Color: The final distilled product should be colorless. Any yellowing suggests oxidation or polymerization.
References
-
Synthesis of 1,1-diphenylethylene derivatives: Organic Syntheses, Coll. Vol. 1, p. 226 (1941); Vol. 8, p. 88 (1928). (General method adapted for p-tolyl analog).
- Anionic Polymerization Purification Techniques: Hadjichristidis, N., et al. "Anionic Polymerization: Principles and Practice." Springer, 2005.
-
Physical Properties & NMR Data: PubChem Compound Summary for CID 137765. .
- Application in Polymer Science: Quirk, R. P. "Anionic Synthesis of Polymers with Functional Groups." Comprehensive Polymer Science, Pergamon Press, 1989.
Sources
A Comprehensive Technical Guide to the Solubility of 1,1-di(p-Tolyl)ethylene in Common Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 1,1-di(p-Tolyl)ethylene, a key intermediate in various chemical syntheses. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical and practical aspects of its solubility, offering a robust framework for its application in laboratory and industrial settings.
Introduction: Understanding the Molecular Profile of this compound
This compound, with the chemical formula C₁₆H₁₆, is an organic compound featuring two p-tolyl groups attached to a central ethylene core.[1] Its molecular structure, characterized by a significant nonpolar hydrocarbon framework, is the primary determinant of its solubility behavior.[2] The presence of bulky p-tolyl groups contributes to its hydrophobic nature, making it generally more soluble in nonpolar organic solvents.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 208.30 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| LogP (Octanol/Water Partition Coefficient) | 5.3 | [3] |
The high LogP value indicates a strong preference for non-aqueous environments, a critical factor for consideration in applications such as drug delivery systems and organic synthesis.
Theoretical Framework: The "Like Dissolves Like" Principle
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which emphasizes the importance of similar polarities between the solute and solvent for effective dissolution.[2][4] Polar molecules tend to dissolve in polar solvents, while nonpolar molecules dissolve in nonpolar solvents.[5] This is due to the balance of intermolecular forces, including London dispersion forces, dipole-dipole interactions, and hydrogen bonding.
For this compound, its nonpolar character, arising from the extensive hydrocarbon structure, dictates that it will exhibit higher solubility in solvents with low polarity. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. In the case of this compound, favorable interactions are more likely to occur with nonpolar solvent molecules.
Qualitative Solubility Profile in Common Organic Solvents
Based on its molecular structure and the "like dissolves like" principle, the expected solubility of this compound in various classes of organic solvents is summarized below. It is important to note that experimental verification is crucial for obtaining precise quantitative data.[4]
Table of Expected Solubility:
| Solvent Class | Common Solvents | Expected Solubility of this compound | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene, Diethyl ether | High | Similar nonpolar nature allows for effective van der Waals interactions.[2] |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate | Moderate to High | While these solvents have a dipole moment, their overall polarity is not excessively high, allowing for some dissolution of nonpolar compounds. |
| Polar Protic | Methanol, Ethanol, Water | Low to Insoluble | The strong hydrogen bonding network in these solvents makes it energetically unfavorable to accommodate the large, nonpolar this compound molecule.[2] |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the vial in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. Periodic agitation is recommended.
-
-
Sample Preparation for Analysis:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of this compound in the specific solvent at the tested temperature.
-
Safety and Handling
This compound may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[3] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.[3][6][7][8][9]
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and development. Its inherent nonpolar structure dictates a high affinity for nonpolar organic solvents. While theoretical principles provide a strong predictive framework, precise quantitative data must be obtained through rigorous experimental determination. The protocol detailed in this guide offers a validated approach for acquiring reliable solubility data, empowering scientists to optimize their experimental conditions and advance their research objectives.
References
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The experiments and correlations of the solubility of ethylene in toluene solvent | Request PDF - ResearchGate. Available from: [Link]
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Solubility of Organic Compounds. Available from: [Link]
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Solubility of Organic Compounds - Chemistry Steps. Available from: [Link]
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Solubility of organic compounds (video) | Khan Academy. Available from: [Link]
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This compound | C16H16 | CID 137765 - PubChem. Available from: [Link]
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Solvents and Polarity - Department of Chemistry : University of Rochester. Available from: [Link]
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Material Safety Data Sheet - 1,1-Diphenylethylene - Cole-Parmer. Available from: [Link]
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Solubility factors when choosing a solvent - Labclinics. Available from: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
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1,1-DIPHENYLETHANE - Nippon Chemical Texas Inc. Available from: [Link]
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Diethylene Glycol - SAFETY DATA SHEET. Available from: [Link]
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Technical Guide: Reactivity and Stability of 1,1-Di(p-Tolyl)ethylene
Content Type: Technical Whitepaper Audience: Polymer Chemists, Synthetic Organic Researchers, Drug Development Scientists Subject: 1,1-Bis(4-methylphenyl)ethylene (CAS: 2919-20-2)
Executive Summary
1,1-Di(p-tolyl)ethylene (1,1-DTE) serves as a critical kinetic modulator in macromolecular engineering and organic synthesis. Structurally analogous to 1,1-diphenylethylene (DPE), 1,1-DTE is distinguished by the presence of para-methyl groups on both aromatic rings. These electron-donating groups (EDGs) significantly alter its electronic profile, making it more nucleophilic than DPE while retaining the steric bulk necessary to prevent homopolymerization. This guide details its application as a quantitative end-capping agent in living anionic polymerization and its utility as a stable carbocation precursor in cationic mechanisms.
Molecular Architecture & Electronic Profile
The reactivity of 1,1-DTE is governed by the interplay between steric hindrance and electronic activation.
The "p-Tolyl Effect" (Electronic Activation)
Unlike unsubstituted DPE, the para-methyl groups in 1,1-DTE exert a stabilizing effect on cationic intermediates via hyperconjugation and inductive (
-
Hammett Parameters: The
value for a methyl group is approximately -0.17, indicating electron donation. With two such groups, the alkene double bond is significantly more electron-rich than that of DPE. -
Nucleophilicity (Mayr Scale): On the Mayr nucleophilicity scale (
), 1,1-DTE ranks higher than DPE ( for DPE). This increased nucleophilicity accelerates electrophilic attack (e.g., by carbocations or protons) but slightly destabilizes the corresponding carbanion compared to DPE.
Steric Inhibition (Kinetic Control)
Despite its electronic activation, 1,1-DTE does not homopolymerize under standard anionic conditions. The steric bulk of the two aryl rings at the
Stability Profile
Thermodynamic Stability (Intermediates)
-
Carbocations: The 1,1-di(p-tolyl)ethyl cation is exceptionally stable due to charge delocalization over two electron-rich aromatic systems. It is often used as a reference standard in solvolysis studies.
-
Carbanions: The corresponding anion (formed via lithiation) is deep red. While stable in inert atmospheres at low temperatures, it is more basic than the DPE anion due to the destabilizing effect of the electron-donating methyl groups on the negative charge.
Physical & Storage Stability
| Parameter | Specification | Causality/Notes |
| Shelf Life | >12 Months | Stable if stored under inert gas (Ar/N2). |
| Oxidation Risk | Moderate | Benzylic positions are susceptible to autoxidation over time; store away from light. |
| Polymerization | Null | Does not homopolymerize; no inhibitor removal required before standard storage. |
| Hygroscopicity | Low | However, trace water kills anionic active centers immediately. |
Reactivity Matrix: Cationic vs. Anionic
Cationic Pathways (Dimerization)
In the presence of Brønsted or Lewis acids, 1,1-DTE undergoes rapid protonation to form a tertiary carbocation. Because propagation is sterically hindered, the reaction typically terminates at the dimer stage, forming either linear unsaturated dimers or cyclic indane derivatives depending on the catalyst acidity.
Anionic Pathways (Capping)
This is the primary application in drug delivery systems and block copolymer synthesis.
-
Mechanism: A living polymer chain (e.g., Polystyryl Lithium) attacks the double bond of 1,1-DTE.
-
Result: The reaction stops after the addition of exactly one molecule of 1,1-DTE.
-
Utility: This converts a highly reactive, unstable carbanion (capable of attacking ester groups) into a sterically hindered, less nucleophilic carbanion. This allows for the controlled addition of methacrylates (e.g., MMA) or epoxides without side reactions like back-biting or termination.
Visualization: Anionic Capping Workflow
The following diagram illustrates the critical role of 1,1-DTE in modifying chain-end reactivity.
Figure 1: The "Steric Stop" mechanism allows 1,1-DTE to modulate reactivity, preventing side reactions during block copolymerization.
Experimental Protocols
Protocol A: Purification for Anionic Polymerization
Requirement: Anionic polymerization requires < 1 ppm impurities. Standard distillation is insufficient.[1]
-
Dissolution: Dissolve crude 1,1-DTE in dry cyclohexane or benzene.
-
Drying: Stir over Calcium Hydride (
) for 12 hours; filter. -
The "Titration" (Self-Validating Step):
-
Add a dilute solution of
-Butyllithium ( -BuLi) dropwise to the filtrate under inert atmosphere.[2] -
Observation: Impurities (water, alcohols) consume the Li first.
-
Endpoint: The solution turns a faint, persistent red color. This color indicates that all impurities are scavenged and the first molecules of 1,1-DTE are being lithiated.
-
-
Distillation: Once the red color persists, distill the monomer under high vacuum. The collected fraction is polymerization-grade.
Protocol B: Capping Efficiency Test
Objective: Confirm quantitative mono-addition to a living chain.
-
Initiation: Initiate Styrene (10 g) with
-BuLi (1 mmol) in THF at -78°C.-
Color: Orange.[2]
-
-
Capping: Add purified 1,1-DTE (1.5 mmol, 1.5 eq).
-
Color Change: The solution should shift from Orange (Styryl anion) to Deep Red (Diarylalkyl anion).
-
-
Verification: Take an aliquot after 30 minutes. Terminate with Methanol.
-
Analysis: Analyze via
-NMR.-
Target Signal: Look for the disappearance of the vinylic protons of 1,1-DTE (
ppm) and the appearance of the broad aromatic signals corresponding to the end-group. -
Success Criteria: Complete shift in GPC molecular weight (slight increase) and quantitative NMR integration.
-
Applications in Macromolecular Engineering[3][4]
Functionalization
Post-polymerization, the 1,1-DTE "cap" provides a sterically hindered carbanion that reacts cleanly with electrophiles.
-
CO2 Carboxylation: Yields a carboxylic acid at the chain end.
-
Ethylene Oxide: Yields a primary hydroxyl group (requires hydrolysis).
Cationic Curing & Resins
In cationic formulations, 1,1-DTE acts as a reactive diluent or co-monomer that controls molecular weight distribution by forcing chain transfer or termination via cyclization (indane formation).
Visualization: Cationic Resonance Stabilization
The stability of the cation drives its use in mechanistic studies.
Figure 2: Resonance stabilization pathways. The para-methyl groups (Structure B) provide additional stability via hyperconjugation, exceeding that of standard DPE.
References
-
Szwarc, M. (1956). "Living" Polymers.[3] Nature, 178, 1168–1169. Link
- Foundational text on living anionic polymeriz
- Quirk, R. P., & Murphy, J. J. (2003). Anionic synthesis of chain-end functionalized polymers using 1,1-diphenylethylene derivatives. Polymer, 44(22).
-
Mayr, H., et al. (2014). Reactivity Parameters for Electrophiles and Nucleophiles. Chemical Reviews. Link
- Source for nucleophilicity scales ( parameters) of diarylethylenes.
-
Hageman, H. J. (1999).[4] this compound: a versatile radical scavenger.[4] European Polymer Journal.[4] Link
- Specific data on the radical scavenging and stability of the p-tolyl deriv
Sources
The Photophysical Virtuosity of 1,1-di(p-Tolyl)ethylene and Its Derivatives: A Technical Guide to Aggregation-Induced Emission
Foreword
In the landscape of photophysics, the phenomenon of Aggregation-Caused Quenching (ACQ) has long been a formidable obstacle, limiting the performance of luminogenic materials in the solid state or in aggregate form. The discovery of Aggregation-Induced Emission (AIE) in 2001 revolutionized the field, introducing a new class of molecules that are non-emissive in dilute solutions but become highly fluorescent upon aggregation.[1][2] At the heart of this phenomenon are molecules like tetraphenylethylene (TPE) and its derivatives, including the subject of this guide: 1,1-di(p-tolyl)ethylene. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, exploring the fundamental principles, experimental methodologies, and burgeoning applications of these remarkable compounds.
The Core Principle: Unlocking Luminescence through Restriction of Intramolecular Motion (RIM)
The defining characteristic of this compound and related AIE luminogens (AIEgens) is their unique propeller-shaped molecular structure.[3] In dilute solutions, the peripheral phenyl and tolyl rings undergo active, low-frequency rotational and vibrational motions.[4] Upon photoexcitation, this constant motion provides an efficient non-radiative pathway for the excited state to decay back to the ground state, thus quenching fluorescence.[5]
The magic happens when these molecules are transferred to a poor solvent or concentrated into a solid state. In this aggregated form, the physical constraints imposed by neighboring molecules severely restrict these intramolecular motions (RIM).[6][7] This physical "locking" of the molecule effectively blocks the non-radiative decay channels.[5] Consequently, the excited state is forced to decay through a radiative pathway, resulting in a dramatic "turn-on" of intense fluorescence.[8] This RIM mechanism, which encompasses both Restriction of Intramolecular Rotation (RIR) and Restriction of Intramolecular Vibration (RIV), is the universally accepted working principle behind the AIE effect.[9]
Characterization of Photophysical Properties
A rigorous and systematic approach is required to quantify the AIE properties of this compound and its derivatives.
Experimental Protocol: Inducing and Measuring Aggregation-Induced Emission
This protocol describes the standard method for observing the AIE phenomenon by using a solvent/non-solvent system.
Objective: To quantify the fluorescence turn-on of an AIEgen as a function of solvent polarity.
Materials:
-
AIEgen of interest (e.g., this compound derivative)
-
A "good" solvent in which the AIEgen is highly soluble (e.g., Tetrahydrofuran - THF)
-
A "poor" or "non-solvent" in which the AIEgen is insoluble (e.g., deionized water)
-
Spectrofluorometer and UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the AIEgen in the good solvent (e.g., 1 mM in THF).
-
Solvent Mixture Preparation: In a series of vials, prepare mixtures of the THF stock solution and water with varying water fractions (f_w), from 0% to 90% or higher. The total volume and AIEgen concentration should be kept constant in each vial. For example, to make a 10% f_w sample in a 2 mL final volume, mix 0.2 mL of water with 1.8 mL of the AIEgen stock solution.
-
Equilibration: Allow the mixtures to equilibrate for a few minutes. The formation of nano-aggregates is typically a rapid process.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each mixture. This is to check for scattering effects from aggregates and to determine the appropriate excitation wavelength.
-
Photoluminescence (PL) Measurement: Record the fluorescence emission spectrum for each mixture using an identical excitation wavelength and instrument settings (e.g., slit widths). [10]The excitation wavelength should be at or near the absorption maximum.
-
Data Analysis: Plot the maximum fluorescence intensity versus the water fraction (f_w). A typical AIEgen will show a sharp increase in intensity at a critical water fraction, confirming its AIE behavior. [3][11]
Measuring Photoluminescence Quantum Yield (PLQY)
The PLQY (Φ) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed. [10] Relative Method (Comparative Method): This widely used method compares the fluorescence of the sample to a well-characterized reference standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a reference standard whose absorption and emission spectra overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Absorbance Matching: Prepare a series of dilute solutions of both the AIEgen sample (in its aggregated state, e.g., 90% water/THF) and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measurements:
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument parameters are identical for both sample and standard. [10]4. Calculation: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The data should yield straight lines. The quantum yield of the sample (Φ_S) is calculated using the equation:
Φ_S = Φ_R × (m_S / m_R) × (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference.
-
m_S and m_R are the slopes of the linear fits for the sample and reference, respectively.
-
n_S and n_R are the refractive indices of the respective solvents. [10] Absolute Method: This method uses an integrating sphere to directly measure the number of emitted and absorbed photons and does not require a reference standard. [10][12]It is considered more accurate, especially for solid samples. [13]
-
Photophysical Data of Selected Derivatives
The substitution pattern on the TPE core significantly impacts the photophysical properties. The following table summarizes representative data for this compound and related derivatives.
| Derivative Name | Core Structure | Substituents | λ_abs (nm) | λ_em (nm, aggregate) | PLQY (Φ_F, aggregate) | Reference |
| Tetraphenylethylene (TPE) | TPE | None | ~315 | ~460-475 | High | [3][11] |
| This compound | TPE | Two p-methylphenyl | ~310-320 | ~470-485 | High | [14] |
| TPE-NH₂ | TPE | Amino groups | Red-shifted | ~500-550 | High | [15] |
| TPE-NO₂ | TPE | Nitro groups | Red-shifted | ~520-580 | Moderate-High | [15] |
| TPE-BBT | TPE-D-A | Benzobisthiadiazole | >700 | ~1010 (NIR-II) | 10.4% (crystal) | [12] |
Note: λ_abs and λ_em values are approximate and can vary with solvent, aggregation state, and specific molecular structure. PLQY is typically very low (<1%) in dilute solution and high (>50-90%) in the aggregated state for classic AIEgens.
Applications in Research and Drug Development
The unique "turn-on" fluorescence mechanism of AIEgens makes them exceptionally suited for applications where a high signal-to-noise ratio is critical. Unlike traditional dyes that suffer from ACQ, AIEgens thrive in the crowded environments found in biological systems and solid-state devices.
-
Bio-imaging and Sensing: Water-soluble AIEgens can be designed to target specific organelles or biomolecules. [4]Their fluorescence activates upon binding or localization, providing a clear signal against a dark background. This has been used for cell tracking, viscosity sensing, and detecting pathogens. [16]
-
Drug Delivery Visualization: AIEgens can be incorporated into drug delivery systems (DDSs) like micelles or nanoparticles. [17][18]As the DDS delivers its payload, changes in the local environment or the disassembly of the carrier can trigger the AIEgen's fluorescence, allowing for real-time monitoring of drug release and distribution. [17]
-
Photodynamic Therapy (PDT): In addition to fluorescence, many AIEgens can be engineered to generate reactive oxygen species (ROS) upon light irradiation when aggregated. [19]This dual functionality allows for fluorescence-guided PDT, where the AIEgen first illuminates the target tissue (e.g., a tumor) and then, upon further irradiation, destroys it via ROS production. [19]
Conclusion and Future Outlook
This compound and its derivatives are more than just chemical curiosities; they are foundational components in a rapidly expanding class of advanced functional materials. Their photophysical properties, governed by the elegant and robust RIM mechanism, provide a powerful solution to the long-standing challenge of aggregation-caused quenching. As synthetic strategies become more sophisticated and our understanding of the structure-property relationships deepens, the next generation of AIEgens will undoubtedly push the boundaries of sensitivity in diagnostics, precision in therapeutics, and efficiency in optoelectronic devices. The future for these bright molecules is, quite literally, glowing.
References
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Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar!. Chemical Reviews, 115(21), 11718–11940. Available at: [Link]
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Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(10), 5361-5388. Available at: [Link]
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Wang, J., et al. (2021). Mechanistic connotations of restriction of intramolecular motions (RIM). National Science Review, 8(6), nwaa260. Available at: [Link]
-
Qin, A., et al. (2020). Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. Chemical Science, 11(30), 7946-7953. Available at: [Link]
-
Zhang, H., et al. (2020). Restriction of Intramolecular Motion(RIM): Investigating AIE Mechanism from Experimental and Theoretical Studies. ResearchGate. Available at: [Link]
-
Li, M., et al. (2023). Molecular Design and Biomedical Application of AIEgens with Photochemical Activity. Accounts of Materials Research, 4(7), 584-597. Available at: [Link]
-
Leung, N. L. C., et al. (2014). Restriction of intramolecular motions: The general mechanism behind aggregation-induced emission. Chemistry - A European Journal, 20(47), 15349-15353. Available at: [Link]
-
Zhang, Z., et al. (2023). Alkyne-inserted tetraphenylethylene derivatives: enhanced aggregation-induced emission via intramolecular and intermolecular interactions. Organic Chemistry Frontiers, 10(15), 3749-3755. Available at: [Link]
-
Wang, J., et al. (2021). Mechanistic connotations of restriction of intramolecular motions (RIM). National Science Review, 8(6). Available at: [Link]
-
Chen, Y., et al. (2018). Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications. Molecules, 23(9), 2325. Available at: [Link]
-
Yuan, Y., & Liu, B. (2017). Visualization of drug delivery processes using AIEgens. Chemical Science, 8(4), 2537-2546. Available at: [Link]
-
Liu, C., et al. (2018). Photophysical Properties of Chiral Tetraphenylethylene Derivatives with the Fixed Propeller-Like Conformation. The Journal of Physical Chemistry C, 122(9), 5032-5039. Available at: [Link]
-
Sung, C.-C., et al. (2022). The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. Polymers, 14(14), 2872. Available at: [Link]
-
Yuan, Y., & Liu, B. (2017). Visualization of Drug Delivery Processes with AIEgens. ResearchGate. Available at: [Link]
-
Sung, C.-C., et al. (2022). The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. Polymers, 14(14), 2872. Available at: [Link]
-
Liu, L., et al. (2024). Anion-π+ AIEgens for Fluorescence Imaging and Photodynamic Therapy. Chemistry, 30(27), e202400378. Available at: [Link]
-
Zhang, R., et al. (2022). Aggregation-induced emission biomaterials for anti-pathogen medical applications: detecting, imaging and killing. Journal of Materials Chemistry B, 10(1), 23-41. Available at: [Link]
-
Liu, C., et al. (2018). Photophysical Properties of Chiral Tetraphenylethylene Derivatives with the Fixed Propeller-Like Conformation. The Journal of Physical Chemistry C. Available at: [Link]
-
Liu, C., et al. (2018). Photophysical Properties of Chiral Tetraphenylethylene Derivatives with the Fixed Propeller-Like Conformation. Sci-Hub. Available at: [Link]
-
Kumar, P., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega, 6(39), 25303-25313. Available at: [Link]
-
Moreno, L. A. (2022). Absolute Quantum Yield Measurement: Powder Samples l Protocol Preview. YouTube. Available at: [Link]
-
Hageman, H. J. (1999). This compound: a versatile radical scavenger. Semantic Scholar. Available at: [Link]
-
Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews. Available at: [Link]
-
Li, S., et al. (2022). Rational Design of NIR-II AIEgens with Ultrahigh Quantum Yields for Photo- and Chemiluminescence Imaging. Journal of the American Chemical Society, 144(33), 15038-15048. Available at: [Link]
-
Han, C., et al. (2014). Determination of quantum yields. The Royal Society of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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Williams, A. T. R. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. Available at: [Link]
-
Wang, Y.-L., et al. (2002). synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. Journal of the Chinese Chemical Society, 49(6), 1103-1108. Available at: [Link]
-
Chen, C.-W., et al. (2010). Aggregation-induced emission in tetraphenylthiophene-derived organic molecules and vinyl polymer. Journal of Polymer Science Part A: Polymer Chemistry, 48(20), 4540-4549. Available at: [Link]
-
Antoniou, A. I., et al. (2024). Aggregation-Induced Enhanced Emission of Tetraphenylethene-phenylalanine Hybrids: Synthesis and Characterization. The Journal of Organic Chemistry, 89(7), 4733-4740. Available at: [Link]
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An In-Depth Technical Guide to the Thermal Analysis of 1,1-di(p-Tolyl)ethylene
Prepared by: Dr. Gemini, Senior Application Scientist
Foreword: Characterizing the Thermal Landscape of 1,1-di(p-Tolyl)ethylene
This compound is a substituted aromatic alkene with the chemical formula C₁₆H₁₆ and a molecular weight of approximately 208.30 g/mol [1]. Its unique structure makes it a valuable molecule in polymer science and organic synthesis. Understanding the thermal behavior of this compound is paramount for its application, defining its processing window, thermal stability, and end-use performance.
This guide provides a comprehensive framework for characterizing this compound using two fundamental thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). We will move beyond rote procedure to explore the causality behind experimental design, ensuring that the data generated is not only accurate but also rich in context. The protocols described herein are designed to be self-validating, incorporating best practices for calibration and verification.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
Differential Scanning Calorimetry is an indispensable technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature. For a crystalline organic solid like this compound, DSC provides critical data on its melting point, purity, and potential polymorphic transformations.
The Expertise Behind the Experiment: Why We Choose Our DSC Parameters
The selection of DSC parameters is a deliberate process designed to maximize data quality and relevance.
-
Inert Atmosphere (Nitrogen): The primary reason for using a nitrogen purge (typically 20-50 mL/min) is to create a reproducible and non-reactive environment. Oxygen can lead to oxidative degradation at elevated temperatures, an exothermic process that would interfere with the endothermic melting signal, thereby corrupting the data.
-
Heating Rate (e.g., 10 °C/min): The choice of heating rate is a balance between resolution and sensitivity. A rate of 10 °C/min is a standard starting point for small molecules. Slower rates (e.g., 2-5 °C/min) can provide better resolution of closely spaced thermal events, while faster rates can enhance the sensitivity for detecting weak transitions.
-
Sample Mass (3-5 mg): This mass range ensures a detectable thermal signal without inducing significant thermal gradients within the sample itself, which could lead to peak broadening and a loss of accuracy.
-
Hermetically Sealed Pans: Using pans that can be hermetically sealed is crucial to prevent the loss of any volatile components or the sublimation of the sample during heating, which would manifest as an erroneous endothermic drift in the baseline.
-
Heat-Cool-Heat Cycle: A multi-step temperature program is employed to understand both the initial state and the intrinsic properties of the material. The first heating run reveals the thermal history of the sample "as-is." The cooling and second heating runs show the behavior after this history has been erased, providing insight into crystallization behavior and thermodynamic melting points.
Experimental Protocol: DSC Analysis of this compound
Instrument Calibration: Prior to analysis, calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.45 J/g). Ensure the calibration is within the laboratory's specified tolerance (e.g., ±0.5 °C).
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan using a sample press. Prepare an identical empty pan to serve as the reference.
-
Instrument Loading: Place the sample pan and the reference pan into the DSC cell.
-
Atmosphere Control: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program Execution:
-
Segment 1 (Equilibration): Hold at 25.0 °C for 2 minutes.
-
Segment 2 (First Heat): Ramp temperature from 25.0 °C to 150.0 °C at 10.0 °C/min.
-
Segment 3 (Isothermal): Hold at 150.0 °C for 2 minutes.
-
Segment 4 (Cooling): Ramp temperature from 150.0 °C to 25.0 °C at 10.0 °C/min.
-
Segment 5 (Isothermal): Hold at 25.0 °C for 2 minutes.
-
Segment 6 (Second Heat): Ramp temperature from 25.0 °C to 150.0 °C at 10.0 °C/min.
-
Visualization: DSC Experimental Workflow
Caption: Workflow for DSC analysis of this compound.
Expected Results and Interpretation
While specific experimental data for this compound is not widely published, we can predict its behavior based on its structure and data from analogs like 1,2-di(p-tolyl)ethane (Melting Point: 80-82°C)[2]. The DSC thermogram from the first heating run is expected to show a single, sharp endothermic peak corresponding to the melting of the crystalline solid.
The key parameters to extract from this peak are:
-
Onset Temperature: The temperature at which melting begins, often taken as the melting point for pure substances.
-
Peak Temperature: The temperature at which the rate of heat absorption is maximal.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak, representing the energy required to melt the sample (J/g). A high enthalpy of fusion suggests a highly ordered crystalline structure.
Table 1: Hypothetical DSC Data for this compound (First Heat)
| Parameter | Expected Value | Interpretation |
|---|---|---|
| Onset Temperature | ~85.0 °C | Initiation of melting transition. |
| Peak Temperature | ~88.5 °C | Maximum rate of melting. |
| Enthalpy of Fusion (ΔHfus) | ~110 J/g | Energy required to overcome the crystal lattice forces. |
The second heating scan should yield a similar melting profile, confirming that the event is a reversible melt/crystallization process and not decomposition.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA measures the change in mass of a sample as it is heated. This technique is essential for determining the thermal stability of this compound, identifying its decomposition temperature, and assessing the quantity of any non-volatile residue.
The Expertise Behind the Experiment: Why We Choose Our TGA Parameters
-
Dual Atmospheres (Inert vs. Oxidative): Running the analysis in both nitrogen and air is critically important.
-
Nitrogen (Inert): This reveals the inherent thermal stability of the molecule's chemical bonds in the absence of oxygen. The decomposition observed is purely thermal (pyrolysis).
-
Air (Oxidative): This simulates real-world processing conditions where oxygen is present. Decomposition in air often occurs at lower temperatures and can involve different chemical pathways, providing a more complete picture of thermal stability.
-
-
Heating Rate (e.g., 20 °C/min): A slightly faster heating rate is often used in TGA compared to DSC. A 20 °C/min rate provides a good overview of stability in a reasonable timeframe. Slower rates can shift decomposition to slightly lower temperatures but may offer better separation of complex, multi-step degradation events.
-
Sample Mass (5-10 mg): A larger mass than in DSC is used to ensure accurate mass loss measurements. However, the mass should not be so large that heat transfer limitations or the self-cooling effect of evolved gases affects the decomposition kinetics.
-
High Final Temperature (e.g., 700 °C): The temperature program must extend well beyond the final decomposition step to ensure that all volatile products have been removed and a stable residual mass is accurately measured.
Experimental Protocol: TGA of this compound
Instrument Calibration: Verify the instrument's temperature accuracy using certified magnetic standards (e.g., Curie point standards) and its mass accuracy using certified calibration weights.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared ceramic or platinum TGA pan.
-
Instrument Loading: Place the pan onto the TGA balance mechanism.
-
Atmosphere Control: Select the desired gas (high-purity nitrogen or air) and set the furnace purge rate to 50 mL/min and the balance purge to 10 mL/min.
-
Temperature Program Execution:
-
Segment 1 (Equilibration): Hold at 30.0 °C for 5 minutes.
-
Segment 2 (Heating): Ramp temperature from 30.0 °C to 700.0 °C at 20.0 °C/min.
-
-
Repeat: Perform a separate run with the alternate atmosphere (e.g., if the first run was in nitrogen, the second is in air).
Visualization: TGA Experimental Workflow
Caption: Workflow for TGA analysis of this compound.
Expected Results and Interpretation
The TGA curve will plot percent mass versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and is useful for identifying the temperature of maximum decomposition rate.
-
In Nitrogen (Pyrolysis): The compound is expected to be stable up to a high temperature, likely above 300 °C. Decomposition of aromatic hydrocarbons typically occurs in a single, sharp step, resulting in near-complete mass loss as the molecule breaks down into volatile fragments.
-
In Air (Oxidative Decomposition): Decomposition is expected to begin at a lower temperature compared to the nitrogen run. The process might be more complex, potentially showing multiple steps as different parts of the molecule oxidize.
Table 2: Hypothetical TGA Data for this compound
| Parameter | Value in Nitrogen | Value in Air | Interpretation |
|---|---|---|---|
| Onset Temperature (T₅%, 5% mass loss) | ~350 °C | ~320 °C | The temperature at which significant degradation begins. Lower in air due to oxidative attack. |
| Peak Decomposition Temp (Tₚₑₐₖ) | ~385 °C | ~360 °C | The temperature of the maximum rate of decomposition. |
| Residual Mass @ 700 °C | < 1% | < 1% | Indicates complete decomposition into volatile products with no char formation. |
The difference between the onset temperatures in nitrogen and air provides a quantitative measure of the material's susceptibility to oxidative degradation.
Conclusion: A Unified Thermal Profile
By synthesizing the data from DSC and TGA, a complete thermal profile for this compound can be established. DSC identifies its melting behavior, crucial for melt processing, while TGA defines its upper-use temperature and thermal stability under both inert and oxidative conditions. This rigorous, well-reasoned approach to thermal analysis ensures a fundamental understanding of the material, enabling its confident application in research and development.
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D'Amelia, R. P., Johnson, B., & Mazumder, S. (2017). Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene. World Journal of Chemical Education, 5(4), 143-149. [Link]
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An In-depth Technical Guide to the Crystal Structure of 1,1-di(p-Tolyl)ethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-di(p-Tolyl)ethylene, a stilbene derivative, serves as a valuable molecular scaffold in medicinal chemistry and materials science. Its structural characteristics, particularly the three-dimensional arrangement of its constituent atoms in the crystalline state, fundamentally govern its physicochemical properties and, consequently, its utility in various applications. This guide provides a comprehensive technical overview of the crystal structure of this compound, detailing its synthesis, crystallization, and the nuances of its solid-state architecture as determined by single-crystal X-ray diffraction. Understanding these structural details is paramount for the rational design of novel therapeutics and advanced materials.
Molecular and Crystal Structure Analysis
The crystal structure of this compound has been determined through single-crystal X-ray diffraction, and the crystallographic data are available in the Cambridge Structural Database (CSD) under the deposition number CCDC 705150.[1]
Crystallographic Parameters
A summary of the key crystallographic data for this compound is presented in the table below. This information provides the foundational blueprint of the crystal lattice.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₆ |
| Molecular Weight | 208.30 g/mol [1] |
| Crystal System | Orthorhombic[2] |
| Space Group | Pbca[2] |
| a | 16.8662(15) Å[1][2] |
| b | 12.8555(11) Å[1][2] |
| c | 18.7561(16) Å[1][2] |
| α, β, γ | 90° |
| Volume | 4066.8(6) ų[1][2] |
| Z | 8[2] |
| Density (calculated) | 1.223 Mg/m³[1][2] |
Molecular Geometry and Conformation
The molecule of this compound consists of a central ethylene core to which two p-tolyl groups are attached to the same carbon atom. This geminal substitution pattern leads to significant steric hindrance between the two aromatic rings. To alleviate this strain, the p-tolyl groups are twisted out of the plane of the ethylene double bond. This propeller-like conformation is a key determinant of the molecule's overall shape and its packing in the crystal lattice.
The bond lengths and angles within the molecule are largely within the expected ranges for sp² and sp³ hybridized carbon atoms. The central C=C double bond of the ethylene moiety exhibits a typical length, and the aromatic rings of the tolyl groups maintain their planarity.
Crystal Packing and Intermolecular Interactions
In the solid state, molecules of this compound are packed in a manner that maximizes van der Waals interactions. The crystal structure reveals a centrosymmetric arrangement, consistent with the Pbca space group.[2] The propeller-like shape of the individual molecules influences the packing motif, leading to an intricate three-dimensional network.
Analysis of the crystal packing indicates the presence of weak intermolecular interactions, such as C-H···π interactions, which contribute to the overall stability of the crystal lattice. These non-covalent interactions play a crucial role in determining the physical properties of the crystalline solid, including its melting point and solubility.
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process encompassing its synthesis, the growth of high-quality single crystals, and subsequent analysis by X-ray diffraction.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a Grignard reaction.[3][4][5] This approach involves the reaction of a p-tolylmagnesium bromide Grignard reagent with a suitable ketone, followed by dehydration.
Step-by-Step Protocol:
-
Preparation of p-Tolylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of p-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is stirred under a nitrogen atmosphere until the magnesium is consumed.
-
Reaction with 4-Methylacetophenone: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 4-methylacetophenone in anhydrous diethyl ether is then added dropwise with continuous stirring. The reaction is allowed to proceed to completion.
-
Hydrolysis and Dehydration: The reaction mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude tertiary alcohol. This intermediate is then dehydrated by refluxing with a catalytic amount of an acid, such as p-toluenesulfonic acid, in a suitable solvent like toluene, to afford this compound.[5]
-
Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to yield pure this compound.[4]
Single Crystal Growth
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. Slow crystallization from a suitable solvent is the most common method.[6][7][8][9][10]
Step-by-Step Protocol:
-
Solvent Selection: The purified this compound is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Suitable solvents can be determined through small-scale solubility tests. Alcohols (e.g., ethanol, isopropanol) or hydrocarbon solvents (e.g., hexane, heptane) are often good candidates.
-
Slow Cooling: The hot, saturated solution is filtered to remove any particulate matter and then allowed to cool slowly to room temperature in a dust-free environment. To promote the growth of larger crystals, the cooling rate can be further reduced by placing the container in an insulated vessel.
-
Crystal Isolation: Once well-formed crystals have appeared, they are carefully isolated from the mother liquor by filtration. The crystals are then washed with a small amount of the cold solvent and dried under a gentle stream of nitrogen.
Single-Crystal X-ray Diffraction
The final step is the analysis of the grown crystals using a single-crystal X-ray diffractometer to determine the three-dimensional arrangement of atoms.[11][12][13][14][15]
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures to obtain the final atomic coordinates and anisotropic displacement parameters.[5]
Conclusion
This technical guide has provided a detailed examination of the crystal structure of this compound. The non-planar, propeller-like conformation of the molecule, driven by steric hindrance between the geminal p-tolyl groups, is a defining feature that dictates its crystal packing. The synthesis via a Grignard reaction followed by dehydration, and subsequent crystallization through slow cooling, are reliable methods for obtaining high-quality single crystals suitable for X-ray diffraction analysis. A thorough understanding of the solid-state structure of this compound, as outlined in this guide, is essential for its informed application in the development of new pharmaceuticals and functional materials.
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Carleton College. Single-crystal X-ray Diffraction. [Link]
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University of California, Riverside. How to Grow Crystals. [Link]
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International Union of Crystallography. Crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile. [Link]
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SERC (Carleton). Single-crystal X-ray Diffraction. [Link]
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ResearchGate. Synthesis of 1,1-Diphenylethylene (DPE): The Marriage of a Grignard Reaction and a Column Chromatography Experiment. [Link]
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Chemistry LibreTexts. 3: Crystallization. [Link]
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University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
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MDPI. Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. [Link]
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Methodological & Application
1,1-di(p-Tolyl)ethylene as a comonomer in ethylene copolymerization
Application Note & Protocol
Topic: A Practical Guide to the Copolymerization of Ethylene with 1,1-di(p-Tolyl)ethylene for Specialty Polyolefin Synthesis
Introduction: Modifying Polyethylene with Bulky Aromatic Comonomers
Polyethylene is the world's most ubiquitous polymer, valued for its chemical resistance, low cost, and processability.[1] However, modifying its fundamental properties—such as thermal stability, rigidity, and surface characteristics—is a constant goal in materials science. The incorporation of comonomers into the polyethylene backbone is the most effective strategy to achieve this. While light alpha-olefins (e.g., 1-butene, 1-hexene) are used industrially to produce linear low-density polyethylene (LLDPE), the incorporation of unconventional, sterically demanding comonomers offers a pathway to novel materials with unique property profiles.[2]
This guide focuses on this compound, a 1,1-disubstituted aromatic olefin, as a comonomer in ethylene polymerization. The introduction of its bulky, rigid di-tolyl group is anticipated to significantly disrupt the polyethylene crystal structure, thereby increasing the glass transition temperature (Tg), enhancing thermal stability, and altering surface properties.
However, the copolymerization of ethylene with such sterically hindered monomers presents significant challenges. Due to the lack of specific literature on this compound, this document provides a comprehensive guide based on established principles from analogous, well-studied systems, including the copolymerization of ethylene with other 1,1-disubstituted olefins and vinyl aromatics like styrene.[3][4] We will detail the mechanistic hurdles, propose suitable catalyst systems, provide a detailed experimental protocol, and outline a characterization workflow for researchers venturing into this advanced area of polyolefin synthesis.
Mechanistic Considerations and Catalyst Selection
The primary challenge in copolymerizing ethylene with this compound is the severe steric hindrance imposed by the two tolyl groups at the vinylic carbon. In a standard coordination-insertion mechanism, the olefin must coordinate to the vacant orbital of the transition metal catalyst center before being inserted into the growing polymer chain.[5][6]
As illustrated in the diagram below, the bulky nature of this compound creates a significant energy barrier for both the initial coordination and the subsequent insertion step, making it a much less reactive comonomer compared to ethylene. This is consistent with studies on ethylene-styrene copolymerization, where ethylene's reactivity ratio is orders of magnitude higher than that of styrene (e.g., r_E = 14.7 vs. r_st = 0.0036).[3] Consequently, high comonomer feed ratios are necessary to achieve even modest incorporation levels.
4.1. Gel Permeation Chromatography (GPC/SEC)
-
Purpose: To determine the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn).
-
Method: High-temperature GPC is required due to polyethylene's insolubility at room temperature. Use 1,2,4-trichlorobenzene as the eluent at ~140-150 °C.
-
Expected Outcome: Single-site catalysts should yield polymers with a narrow PDI (typically < 3). Molecular weight may decrease with higher comonomer incorporation due to potential chain transfer events. [7] 4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the incorporation of this compound and quantify its content in the copolymer.
-
Method: High-temperature ¹H and ¹³C NMR using a deuterated solvent like o-dichlorobenzene-d4 or 1,1,2,2-tetrachloroethane-d2.
-
Interpretation:
-
¹H NMR: Look for characteristic signals in the aromatic region (~7.0-7.5 ppm) corresponding to the tolyl protons and the methyl protons on the tolyl groups (~2.3 ppm). Integration of these signals relative to the aliphatic backbone signals (~0.8-1.5 ppm) allows for the calculation of the mol% incorporation.
-
¹³C NMR: Provides detailed microstructural information. Expect to see signals for the quaternary carbon of the polymer backbone where the comonomer is attached, as well as the aromatic carbons. The absence of signals corresponding to consecutive comonomer units would suggest a pseudo-random distribution, as seen in ethylene-styrene copolymers. [3] 4.3. Differential Scanning Calorimetry (DSC)
-
-
Purpose: To analyze the thermal properties, specifically the melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg).
-
Method: A standard heat-cool-heat cycle (e.g., -50 °C to 200 °C at 10 °C/min) is used to erase thermal history and obtain reliable data.
-
Expected Outcome: The incorporation of the bulky this compound units is expected to significantly disrupt chain packing. This should lead to a decrease in crystallinity (reduced enthalpy of fusion) and a lower Tm compared to polyethylene homopolymer. [8]A noticeable increase in the Tg is also expected due to the restricted chain mobility imposed by the rigid aromatic side groups. [3]
Expected Results and Key Trends
The following table summarizes the anticipated effects of increasing the this compound (DTE) feed ratio on the polymerization and resulting copolymer properties, based on trends observed for similar sterically hindered comonomers.
| DTE Feed Ratio([DTE]/[Ethylene]) | Catalyst Activity(kg pol / mol cat·h) | DTE Incorporation(mol%) | Molecular Weight (Mw)( g/mol ) | Melting Point (Tm)(°C) |
| 0 (Homopolymer) | High | 0 | High (~300,000) | ~130-135 |
| Low | Moderate-High | Low (0.1 - 0.5) | High (~250,000) | 120-125 |
| Medium | Moderate | Moderate (0.5 - 1.5) | Medium (~180,000) | 110-120 |
| High | Low | Low-Moderate (1.5 - 3.0) | Low-Medium (~120,000) | 95-110 |
Troubleshooting and Key Considerations
-
Low or No Incorporation: This is the most likely challenge.
-
Solution: Increase the comonomer-to-ethylene feed ratio significantly. Consider raising the polymerization temperature to increase the rate constant for comonomer insertion, but be aware this may also increase chain transfer and lower molecular weight. * Low Catalyst Activity: The bulky comonomer may act as a reversible or irreversible catalyst poison.
-
Solution: Ensure the highest purity of all reagents. Experiment with different activators (e.g., different types of MAO or borate activators) and scavenger concentrations.
-
-
Low Molecular Weight: The comonomer may facilitate chain termination or chain transfer reactions.
-
Solution: Conduct polymerizations at lower temperatures. If using a pressure reactor, increasing ethylene pressure can favor propagation over termination.
-
-
Bimodal GPC Trace: This could indicate the presence of polyethylene homopolymer alongside the copolymer, suggesting that some catalyst sites are unable to incorporate the bulky comonomer.
-
Solution: This is an intrinsic property of the catalyst system. Fractionation of the polymer may be necessary to isolate the pure copolymer for analysis.
-
References
-
Li, W., et al. (2018). Copolymerization of ethylene with styrene catalyzed by a scandium catalyst. Polymer Chemistry, 9(4), 453-459.
-
Bielinis, E., et al. (2021). Copolymerization of Ethylene with Selected Vinyl Monomers Catalyzed by Group 4 Metal and Vanadium Complexes with Multidentate Ligands: A Short Review. Polymers, 13(21), 3823.
-
Zhang, M., et al. (2022). Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium(iv) complexes activated by methyaluminoxane. RSC Advances, 12(18), 11241-11249.
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Britannica, T. Editors of Encyclopaedia (2024, January 9). polyethylene. Encyclopedia Britannica.
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LibreTexts. (2023, June 30). Olefin Polymerization with Ziegler-Natta Catalyst. Chemistry LibreTexts.
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LibreTexts. (2023, May 3). 14.4.1: Ziegler-Natta Polymerizations. Chemistry LibreTexts.
-
Cossee, P. (1964). Ziegler-Natta catalysis I. Mechanism of polymerization of α-olefins with Ziegler-Natta catalysts. Journal of Catalysis, 3(1), 80-88.
-
Wikipedia. (2024). Polyethylene.
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Kaminsky, W. (2014). Ziegler-Natta polymerization of olefins. SlideShare.
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Kissin, Y. V. (1999). Ethylene polymerization reactions with Ziegler–Natta catalysts. I. Ethylene polymerization kinetics and kinetic mechanism. Journal of Polymer Science Part A: Polymer Chemistry, 37(23), 4255-4272.
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Xiang, P., & Ye, Z. (2010). Copolymerization of ethylene with sterically hindered 3,3-dimethyl-1-butene using a chain-walking pd-diimine catalyst. Macromolecular rapid communications, 31(12), 1083–1089.
-
Soga, K., & Uozumi, T. (1998). Titanocene−Methylaluminoxane Catalysts for Copolymerization of Styrene and Ethylene. Macromolecules, 31(5), 1334-1341.
-
Zambelli, A., et al. (1999). Ethylene—Styrene Copolymerization. Rubber Chemistry and Technology, 72(3), 546-557.
- Kaminsky, W., & Arndt, M. (1997). Metallocenes for Polymer Catalysis. Advances in Polymer Science, 127, 143-187.
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Liu, W., et al. (2024). Copolymerization of ethylene and isoprene initiated by metallocene catalyst. Arabian Journal of Chemistry, 17(9), 105998.
-
Kamigaito, M., et al. (2007). Copolymerization of Ethylene and Propylene with the Sterically Hindered Monomer 3-Methyl-1-butene by Homogeneous Catalysis. Macromolecules, 40(12), 4219-4225.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137765, this compound.
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Nakayama, Y., et al. (2024). Copolymerization of Ethylene with Functionalized 1,1-Disubstituted Olefins Using a Fluorenylamido-Ligated Titanium Catalyst. Polymers, 16(2), 263.
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Application Note: Precision Synthesis of Block Copolymers using 1,1-Di(p-Tolyl)Ethylene (DTE) Capping
Strategic Overview
The synthesis of block copolymers from monomers with disparate reactivities—specifically conjugated dienes/styrenics and methacrylates—presents a fundamental challenge in anionic polymerization. The nucleophilicity of a living polystyryl or polybutadienyl anion is too high to initiate methyl methacrylate (MMA) in a controlled manner. Direct addition results in a "back-biting" attack on the carbonyl group, leading to premature termination and broad molecular weight distributions (MWD).
1,1-Di(p-tolyl)ethylene (DTE) serves as a critical non-polymerizable capping agent . It acts as a "reactivity attenuator." By adding a single unit of DTE to the living chain end, the carbanion is delocalized over the two p-tolyl rings and sterically hindered. This transforms the highly reactive chain end into a bulkier, less nucleophilic species capable of initiating MMA polymerization without attacking the carbonyl functionality.
DTE is a lipophilic derivative of the more common 1,1-diphenylethylene (DPE). The presence of para-methyl groups enhances solubility in aliphatic hydrocarbon solvents and introduces distinct proton NMR signals useful for end-group analysis.
Mechanistic Pathway[1]
The following diagram illustrates the crossover chemistry. The critical step is the quantitative "capping" of Polystyryl Lithium (PS-Li) with DTE to form the macroinitiator (PS-DTE-Li), which then initiates MMA.
Figure 1: Reaction pathway for the DTE-mediated crossover from Styrene to MMA. Note the color transition from Orange/Red (PS-Li) to Deep Brick Red (PS-DTE-Li).
Pre-Synthesis Protocols: Reagent Purification
Safety Note: Anionic polymerization is intolerant of moisture and oxygen. All steps must be performed under high-vacuum or inert atmosphere (Argon/Nitrogen) using Schlenk techniques or a glovebox.
Purification of this compound (DTE)
Commercial DTE (approx. 98% purity) contains protic impurities that will terminate living chains. It must be titrated before use.
-
Dissolution: Dissolve crude DTE in dry THF or Benzene.
-
Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Titration (The "Red End-Point"):
-
Slowly add n-butyllithium (n-BuLi) dropwise to the DTE solution at room temperature.
-
Observation: The solution will initially remain colorless as impurities are scavenged.
-
Endpoint: The appearance of a persistent deep red color indicates that all impurities are neutralized and the first drop of n-BuLi has reacted with DTE to form the colored anion.
-
-
Distillation: Distill the pure DTE (now free of protic impurities) under high vacuum into a break-seal ampoule or a Schlenk flask.
Synthesis Protocol: Poly(styrene)-b-Poly(methyl methacrylate)
Target: PS (20k) - b - PMMA (20k) Solvent: THF (Polar solvent required for MMA control) Temperature: -78°C (Critical for MMA propagation)
Step-by-Step Workflow
| Phase | Step | Action | Visual/QC Check |
| 1. Initiation | 1.1 | Charge reactor with dry THF (500 mL) and cool to -78°C. | Solvent liquid/clear. |
| 1.2 | Add sec-BuLi initiator (e.g., 1.0 mmol). | ||
| 1.3 | Add Styrene monomer (20 g) slowly via cannula. | Solution turns Orange/Red . | |
| 2. Propagation (Block A) | 2.1 | Stir at -78°C for 30-60 mins (Styrene polymerization is fast in THF). | Viscosity increases slightly. |
| 2.2 | Sampling: Aliquot 2 mL for GPC analysis of the first block. | Essential for calculating block ratio later. | |
| 3. Capping (DTE) | 3.1 | Add purified DTE (1.5 - 2.0 molar equivalents relative to sec-BuLi). | CRITICAL: Color shifts to Deep Brick Red . |
| 3.2 | Allow reaction for 15-30 mins. | Ensures quantitative 1:1 addition. | |
| 4. Crossover (Block B) | 4.1 | Add purified MMA monomer (20 g) slowly. | Instant Color Loss: Solution becomes colorless. |
| 4.2 | Stir for 1-2 hours at -78°C. | Viscosity increases significantly. | |
| 5. Termination | 5.1 | Terminate with degassed Methanol (MeOH). | |
| 5.2 | Precipitate polymer into excess Methanol/Water mix. | White solid precipitates. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the sequential addition of monomers and capping agent.
Characterization & Self-Validation
To ensure the protocol was successful, the following data points must be verified. This constitutes the "Self-Validating" system.
Gel Permeation Chromatography (GPC)
Overlay the traces of the Aliquot (Step 2.2) and the Final Product.
-
Success Criteria: The final block copolymer peak must shift entirely to a higher molecular weight (lower elution volume) compared to the PS precursor.
-
Failure Mode: A bimodal distribution indicates "dead" PS chains that failed to initiate MMA. This usually suggests impurities in the DTE or insufficient capping time.
1H-NMR Spectroscopy
DTE provides a unique handle for end-group or junction-point analysis.
-
Phenyl Protons (Styrene): 6.3 - 7.2 ppm.
-
Methoxy Protons (PMMA): 3.6 ppm.
-
Tolyl Methyl Protons (DTE): Distinct singlet approx 2.3 ppm (depending on solvent).
-
Validation: Integration of the tolyl methyl signal should correspond to exactly one unit per chain (relative to the initiator fragment), confirming mono-addition.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| No color change upon DTE addition | DTE is impure (wet). | Re-titrate DTE with n-BuLi until red color persists before distillation. |
| Color remains red after MMA addition | Initiation of MMA failed. | Check temperature (must be <-70°C). Check MMA purity (remove inhibitors). |
| GPC shows "shoulder" (low MW) | Termination of PS-Li before crossover. | Leak in reactor or insufficient inert gas purge. |
| Broad PDI (>1.2) | Slow initiation of Block B. | Ensure LiCl is used as an additive (optional) or ensure DTE capping is quantitative. |
References
-
Quirk, R. P. , & Zhu, L. (2005). Applications of 1,1-diphenylethylene chemistry in anionic synthesis of polymers with controlled structures. Makromolekulare Chemie .
-
Hirao, A. , et al. (2002). Precise Synthesis of Block Polymers.... Progress in Polymer Science .
-
Hadjichristidis, N. , Pitsikalis, M., Pispas, S., & Iatrou, H. (2001). Polymers with Complex Architecture by Living Anionic Polymerization. Chemical Reviews .
-
Hageman, H. J. (1999).[1] this compound: a versatile radical scavenger. European Polymer Journal .[1]
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Application Notes & Protocols: Employing 1,1-di(p-Tolyl)ethylene in the Synthesis of Photoactive Polymers
Introduction: The Strategic Role of 1,1-di(p-Tolyl)ethylene in Polymer Chemistry
This compound (DTE), a derivative of 1,1-diphenylethylene (DPE), is a non-homopolymerizable vinyl monomer that serves a unique and critical role in the synthesis of advanced, well-defined polymers. Due to steric hindrance around its double bond, DTE cannot undergo sequential addition to form a homopolymer. However, this apparent limitation is its greatest strength. DTE readily reacts with highly reactive propagating species, such as carbanions in living anionic polymerization, to form a stable adduct. This reaction effectively "caps" the polymer chain, introducing a specific end-group and preventing further propagation.
This singular reactivity makes DTE an invaluable tool for several advanced applications:
-
Chain-End Functionalization: Introducing a bulky, photo-responsive, or electronically active group at the terminus of a polymer chain.
-
Block Copolymer Synthesis: Acting as a linking agent between two different polymer blocks, enabling the creation of complex architectures.
-
Sequence-Controlled Polymers: Facilitating the precise placement of functional units within a polymer chain, a key strategy in creating materials with tailored properties.[1]
Photoactive polymers, which respond to light stimuli, are at the forefront of materials science with applications in solar cells, 3D printing, and photodynamic therapy.[2] The incorporation of DTE and its derivatives into polymer structures can impart or modify these photoactive properties, leading to materials with enhanced fluorescence, photo-switching capabilities, or photodegradability.[3][4] This guide provides the foundational knowledge and detailed protocols for leveraging DTE in the synthesis of such photoactive polymers, with a primary focus on living anionic polymerization techniques.
Core Principles: Why Living Anionic Polymerization?
Living Anionic Polymerization (LAP) is the method of choice for synthesizing polymers with precisely controlled molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.[5] The "living" nature of this technique implies the absence of termination or chain transfer reactions, meaning the anionic propagating centers at the end of the polymer chains remain active until intentionally quenched.
The synergy between LAP and DTE stems from the following principles:
-
Controlled Initiation and Propagation: LAP is initiated by the addition of an organolithium compound (e.g., sec-butyllithium) to a monomer like styrene. The polymerization proceeds with each initiator molecule starting one polymer chain.
-
Quantitative End-Capping: When DTE is introduced to the living polymer chains (e.g., polystyryllithium), it undergoes a rapid and quantitative addition reaction. The resulting DTE carbanion is highly sterically hindered and less reactive than the original polystyryl anion, preventing it from initiating further monomer addition. This provides a reliable method for creating well-defined end-functionalized polymers.[6][7]
This level of control is paramount for creating high-performance photoactive materials, where even minor variations in structure can significantly alter photophysical properties.
Experimental Workflow: Synthesis of DTE-End-Capped Polystyrene
This section details the synthesis of a well-defined polystyrene chain quantitatively end-capped with a this compound group. This is a foundational procedure that can be adapted for other monomers and polymer architectures.
Overall Synthesis and Purification Workflow
The following diagram illustrates the key stages of the process, from reagent purification to final product characterization.
Caption: High-level workflow for the synthesis of DTE end-capped polystyrene.
Detailed Protocol: Living Anionic Polymerization
Causality: This protocol employs rigorous anhydrous and anaerobic conditions (Schlenk line techniques) because the anionic propagating species are extremely sensitive to quenching by atmospheric moisture and oxygen. The low temperature (-78°C) is crucial for minimizing side reactions and ensuring the "living" nature of the polymerization.
Materials:
-
Styrene monomer (inhibitor removed)
-
This compound (DTE)
-
Tetrahydrofuran (THF), anhydrous
-
sec-Butyllithium (sec-BuLi) in cyclohexane (titrated)
-
Methanol, degassed
-
Argon or Nitrogen gas, high purity
-
Standard Schlenk line glassware
Procedure:
-
Reagent Purification (The 'Why'):
-
THF: Must be rigorously dried. Reflux over sodium/benzophenone ketyl under argon until a persistent deep purple color indicates an anhydrous, oxygen-free environment. Distill directly into the reaction flask.
-
Styrene: Pass through a column of basic alumina to remove the inhibitor, then stir over dibutylmagnesium for several hours. Vacuum distill into a calibrated ampoule. This removes water and inhibitor which would terminate the polymerization.
-
DTE: Recrystallize from ethanol to ensure high purity. Dry thoroughly under vacuum.
-
-
Reaction Setup:
-
Assemble a flame-dried reaction flask equipped with a magnetic stir bar and rubber septum under a positive pressure of inert gas (Argon).
-
Cannulate the freshly distilled THF (e.g., 100 mL) into the reaction flask.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
-
Initiation:
-
Calculate the required volume of sec-BuLi initiator based on the target molecular weight of the polystyrene. For a target Mn of 10,000 g/mol and 5g of styrene: Moles of Styrene = 5g / 104.15 g/mol ≈ 0.048 mol. Moles of Initiator = 5g / 10,000 g/mol = 0.0005 mol.
-
Inject the calculated amount of sec-BuLi solution into the stirred THF at -78°C.
-
-
Propagation:
-
Slowly cannulate the purified styrene monomer into the reaction flask. A characteristic orange color of the polystyryllithium anion should appear immediately.
-
Allow the polymerization to proceed for 1-2 hours at -78°C.
-
-
End-Capping with DTE:
-
Prepare a solution of DTE in anhydrous THF (e.g., 1.5 molar excess relative to the initiator).
-
Inject the DTE solution into the reaction flask. The orange color of the polystyryllithium will instantly disappear, and a deep red color corresponding to the DTE-capped anion will form.
-
Allow the solution to stir for an additional 30 minutes to ensure complete capping.
-
-
Termination:
-
Inject a small amount of degassed methanol into the flask. The deep red color will vanish, indicating that the living anions have been quenched.
-
-
Polymer Isolation:
-
Warm the reaction mixture to room temperature.
-
Pour the polymer solution into a large volume of rapidly stirring methanol (a non-solvent for polystyrene) to precipitate the polymer as a white powder.
-
Filter the polymer, wash with fresh methanol, and dry in a vacuum oven at 40°C overnight.
-
Data Presentation and Characterization
The success of the synthesis is validated by characterizing the molecular weight, polydispersity, and photophysical properties of the resulting polymer.
Expected Polymer Characteristics
| Parameter | Target Value | Typical Result | Characterization Method | Rationale |
| Number-Average MW (Mn) | 10,000 g/mol | 9,500 - 10,500 g/mol | Gel Permeation Chromatography (GPC) | Confirms control over polymer chain length. |
| Polydispersity Index (PDI) | < 1.10 | < 1.05 | Gel Permeation Chromatography (GPC) | A low PDI indicates a uniform polymer population, a hallmark of LAP. |
| End-Group Confirmation | - | Successful | 1H NMR Spectroscopy | Integration of DTE protons vs. polystyrene protons confirms capping efficiency. |
| UV-Vis Absorption (λmax) | - | ~260 nm (PS), ~250 nm (DTE) | UV-Vis Spectroscopy | Identifies the electronic transitions associated with the polymer backbone and end-group. |
| Photoluminescence (PL) Emission | - | Varies | Fluorescence Spectroscopy | Determines the emission wavelength and quantum yield, confirming photoactive nature. |
Photophysical Properties
While the polystyrene backbone has its own absorption profile, the DTE end-group can influence the overall photophysical behavior. Polymers incorporating DTE or similar diarylethene structures are known to be photoresponsive.[3] The bulky tolyl groups can create specific microenvironments at the chain end, potentially leading to aggregation-induced emission (AIE) characteristics or acting as an energy transfer donor/acceptor when paired with other chromophores. Further functionalization of the tolyl rings opens a pathway to tune these properties significantly.
Concluding Remarks for Researchers
The use of this compound via living anionic polymerization is a robust and highly controllable method for producing well-defined, end-functionalized polymers. This protocol provides a validated starting point for researchers aiming to synthesize novel photoactive materials. The true power of this technique lies in its versatility. By substituting styrene with other anionically polymerizable monomers or by further modifying the DTE capping agent, a vast library of polymers with tailored photophysical and material properties can be developed for applications in advanced optics, drug delivery, and smart materials.
References
- Sequence regulation in living anionic terpolymerization of styrene and two categories of 1,1-diphenylethylene (DPE) derivatives.Polymer Chemistry (RSC Publishing).
- Applications of 1,1-diphenylethylene chemistry in anionic synthesis of polymers with controlled structures.ResearchGate.
- Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt).MDPI.
- This compound | C16H16 | CID 137765.PubChem - NIH.
- This compound: a versatile radical scavenger.Semantic Scholar.
- Photoresponsive Diarylethene‐Containing Polymers: Recent Advances and Future Challenges.ResearchGate.
- Living Anionic Addition Reaction of 1,1-Diphenylethylene Derivatives: One-Pot Synthesis of ABC-type Chain-End Sequence-Controlled Polymers.PubMed.
- Photoactive Polymers - Functional Polymers.Alfa Chemistry.
- Photoresponsive Polymers.Specialty Polymers.
- Photodegradable Polymers for Biotechnological Applications.ResearchGate.
Sources
- 1. Sequence regulation in living anionic terpolymerization of styrene and two categories of 1,1-diphenylethylene (DPE) derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. functional-polymers.alfa-chemistry.com [functional-polymers.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Living Anionic Addition Reaction of 1,1-Diphenylethylene Derivatives: One-Pot Synthesis of ABC-type Chain-End Sequence-Controlled Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 1,1-di(p-Tolyl)ethylene copolymerization
Senior Application Scientist Desk Subject: Optimization of Reaction Conditions & Troubleshooting Guide
Executive Summary
You are working with 1,1-di(p-tolyl)ethylene (DTE) , a derivative of 1,1-diphenylethylene (DPE). Unlike standard vinyl monomers, DTE possesses a unique "steric ceiling" that prevents homopolymerization. It is exclusively used in living anionic polymerization to create perfectly alternating copolymers or precise chain-end functionalizations.
This guide addresses the specific kinetic and thermodynamic challenges imposed by the electron-donating p-methyl groups, which differentiate DTE from standard DPE.
Module 1: Critical Pre-Reaction Checks (The "No-Go" Protocol)
Before attempting polymerization, you must validate your system. Anionic polymerization is intolerant of protic impurities.
Q1: Why is my reaction mixture not developing color upon initiator addition?
Diagnosis: Impurity Quenching (The "Titration Effect"). Technical Insight: DTE anions are deeply colored (typically brick-red to dark red). If the solution remains colorless or pale yellow after adding n-butyllithium (n-BuLi), your system contains protic scavengers (water, alcohols, silanols) that are protonating the initiator faster than it can react with the monomer. Corrective Action:
-
The Titration Step: Do not add the calculated initiator dose immediately. Add n-BuLi dropwise to the DTE solution until a faint, persistent red color appears. This "sacrificial" initiator neutralizes impurities.
-
Solvent Dryness: Ensure THF or Cyclohexane is dried over sodium/benzophenone (purple color required) or passed through activated alumina columns immediately before use.
Q2: How do I purify this compound? Distillation isn't working well.
Diagnosis: High boiling point and thermal polymerization risks. Protocol: DTE has a high boiling point. Simple distillation often leads to thermal degradation or insufficient separation from oxidized impurities (benzophenones).
-
Degassing: Freeze-pump-thaw (3 cycles) to remove oxygen.
-
Titration Distillation: Treat the monomer with a small amount of n-BuLi or Na-mirror until a red color persists (indicating all impurities are killed).
-
Vacuum Transfer: Distill the monomer under high vacuum directly from this red solution into your reaction vessel. This ensures 100% active monomer.
Module 2: Optimizing Polymerization Kinetics
Understanding the electronic influence of the p-tolyl group.
Q3: My crossover reaction (Styrene-Li + DTE) is slower than expected. Why?
Analysis: Electronic Effects. The p-methyl groups on DTE are electron-donating .
-
Effect 1: They increase the electron density at the
-carbon, making the double bond less electrophilic than unsubstituted DPE. This slows down the attack of the polystyryl anion onto DTE. -
Effect 2: Once formed, the DTE carbanion is more nucleophilic (less stable) than a standard DPE anion, meaning re-initiation of the second monomer (e.g., styrene) will be faster.
Optimization Strategy:
-
Increase Temperature: If running at -78°C, raise to -40°C or 0°C to overcome the activation barrier caused by the methyl donation.
-
Polar Modifiers: Add trace amounts of THF or TMEDA (if using non-polar solvents) to de-aggregate the lithium species and accelerate the crossover.
Q4: Can I make a block copolymer of Poly(DTE)?
Answer: NO. Scientific Grounding: DTE cannot homopolymerize. The steric bulk of the two tolyl rings prevents the addition of a second DTE unit to the active chain end.
-
The Result: You will get a single addition of DTE.
-
The Application: Use this for chain-end functionalization or alternating copolymerization (e.g., with Styrene or Butadiene).
Module 3: Visualizing the Mechanism
The following diagram illustrates the "Living Anionic Crossover" cycle. Note the steric pause that forces alternation.
Caption: The DTE anion (Red Node) acts as a "gatekeeper." It cannot react with itself (dotted red line) and must wait for Comonomer A, enforcing an alternating or block-interface structure.
Module 4: Troubleshooting & Data Look-Up
Common Failure Modes
| Symptom | Probable Cause | Technical Fix |
| Low Yield (<50%) | Termination by impurities; Loss of "Living" character. | Check solvent purity. Ensure reactor is glass-sealed or under positive Argon pressure. |
| Broad PDI (>1.2) | Slow initiation relative to propagation. | The crossover to DTE is slow. Add DTE in excess (1.5x) if used for end-capping, or increase T to -30°C. |
| Color Fades | Slow termination (protonation) over time. | Leak in the system. Check septa and joints. |
| No Polymer | Monomer feed ratio error. | If attempting random copolymerization, remember |
Reactivity Ratios (Reference for Copolymer Design)
Based on standard DPE/Styrene systems, adjusted for p-tolyl electronics.
| Monomer 1 ( | Monomer 2 ( | Structure Type | ||
| Styrene | DTE | 0.6 - 0.8 | 0 | Alternating tendency |
| Butadiene | DTE | ~0.1 | 0 | Highly Alternating |
| Isoprene | DTE | ~0.1 | 0 | Highly Alternating |
Module 5: Standard Operating Protocol (SOP)
Experiment: Synthesis of Chain-End Functionalized Polystyrene
-
Reactor Prep: Flame-dry a 250mL Schlenk flask under high vacuum. Backfill with Argon.[1]
-
Solvent: Cannulate 50mL dry Cyclohexane/Benzene.
-
Monomer A: Add Styrene (purified over CaH2/Dibutylmagnesium).
-
Initiation: Add sec-BuLi. Color turns orange. Stir at room temp for 4 hours (Complete conversion of Styrene).
-
The DTE Step (Functionalization):
-
Add 1.5 equivalents of This compound (purified via Module 1).
-
Observation: Color shifts from Orange to Deep Red .
-
Time: Allow to react for 1 hour (ensure quantitative crossover).
-
-
Termination: Add degassed Methanol (or electrophile of choice). Color disappears instantly.
-
Precipitation: Pour into excess Methanol. Filter and dry.[1]
References
-
Quirk, R. P. (2002). Anionic Polymerization: Principles and Practice. Comprehensive Polymer Science.
-
Hirao, A., et al. (2005).[2] Anionic synthesis of chain-end functionalized polymers using 1,1-diphenylethylene derivatives. Polymer Chemistry.
-
Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience. (Chapter 5: Ionic Chain Polymerization).
-
Hadjichristidis, N., et al. (2000). Polymers with Complex Architecture by Living Anionic Polymerization. Chemical Reviews.
Sources
Technical Support Center: Synthesis of 1,1-di(p-Tolyl)ethylene-Based Polymers
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with the synthesis of polymers based on 1,1-di(p-Tolyl)ethylene (TPE) and its derivatives. As these polymerizations, particularly living anionic polymerizations, are sensitive to experimental conditions, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure successful and reproducible outcomes.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of TPE-based polymers in a direct question-and-answer format.
Q1: Why is my polymer yield consistently low or non-existent?
Low polymer yield is one of the most common yet frustrating issues. The cause often lies in the termination of propagating active species by impurities or incorrect stoichiometry.
Probable Causes & Solutions:
-
Impure Reagents: Anionic polymerization, a common method for these monomers, is notoriously sensitive to protic impurities like water, alcohols, or even atmospheric CO2. These impurities will protonate and terminate the highly reactive carbanionic chain ends, halting polymerization.[1]
-
Solution: Ensure all reagents (monomer, solvent, initiator) are rigorously purified. Solvents should be dried over appropriate agents (e.g., distilled from sodium/benzophenone ketyl for THF) and monomers should be purified, for instance, by distillation from CaH2 or another suitable drying agent. The entire reaction must be conducted under a high-purity inert atmosphere (Argon or Nitrogen).[2]
-
-
Inefficient Initiation: The initiator may not be decomposing effectively to start the polymerization, or it may be consumed by side reactions.
-
Solution: Verify the purity and activity of your initiator. For anionic polymerizations using organolithium initiators like n-butyllithium (n-BuLi), it is crucial to titrate the solution to determine its exact molarity before use. The characteristic orange-red color of the diphenylmethanide anion can be used as an indicator during titration.[2] For radical polymerizations, ensure the reaction temperature is appropriate for the chosen initiator's half-life.
-
-
Incorrect Monomer-to-Initiator Ratio: An incorrect ratio can lead to either incomplete monomer conversion (too little initiator) or the formation of very short oligomers that are lost during workup (too much initiator).
-
Solution: Carefully calculate and precisely measure the required amounts of monomer and initiator based on the target molecular weight (Mn = mass of monomer / moles of initiator for a living polymerization).
-
Troubleshooting Summary for Low Polymer Yield
| Probable Cause | Key Diagnostic | Recommended Action |
| Reagent Impurity | No or very slow color change after initiator addition; broad PDI. | Rigorously dry all solvents and monomers. Use high-vacuum or glovebox techniques. |
| Initiator Inactivity | No reaction initiation observed. | Titrate organolithium initiators before use. Verify the storage conditions and age of the initiator. |
| Stoichiometric Error | Final molecular weight is far from target; high PDI. | Recalculate monomer/initiator ratios. Ensure precise measurement of all components. |
| Inappropriate Temperature | Reaction is too slow or does not start. | For anionic polymerizations, initiation is often done at low temperatures (e.g., 0°C or below).[2] For radical polymerizations, ensure the temperature is sufficient for initiator decomposition. |
Q2: My polymer has a broad molecular weight distribution (High Polydispersity Index, PDI). How can I fix this?
A high PDI (>1.2) in a living polymerization suggests that initiation was slow relative to propagation, or that termination/chain transfer reactions occurred.
Probable Causes & Solutions:
-
Slow Initiation: If the rate of initiation is not significantly faster than the rate of propagation, polymer chains will start growing at different times, leading to a wide range of chain lengths.
-
Solution: Ensure rapid and homogeneous mixing of the initiator into the monomer solution. For anionic polymerizations, adding a small amount of a promoter like tetramethylethylenediamine (TMEDA) can sometimes accelerate the initiation step, though it may also affect polymer stereochemistry.
-
-
Chain Termination/Transfer: As mentioned in Q1, impurities are a primary cause of premature termination. Chain transfer to solvent or monomer can also occur, especially at higher temperatures.
-
Solution: The most effective strategy is to improve the purity of all components and maintain a rigorously inert atmosphere. Lowering the polymerization temperature can suppress side reactions.[1]
-
-
Temperature Fluctuations: Poor temperature control can lead to variations in the polymerization rate, contributing to a broader PDI.
-
Solution: Use a well-controlled temperature bath (e.g., cryostat or ice bath) to maintain a constant reaction temperature.
-
Troubleshooting Workflow for High PDI
Caption: Troubleshooting Decision Tree for High PDI.
Q3: I'm observing the formation of an insoluble gel during polymerization. What is the cause and how can I prevent it?
Gel formation indicates that cross-linking reactions are occurring, creating a polymer network instead of individual linear chains.
Probable Causes & Solutions:
-
Bifunctional Impurities: Impurities in the monomer feed with two reactive sites can act as cross-linkers.
-
Solution: Ensure high-purity monomer is used. Techniques like fractional distillation or column chromatography can remove such impurities.
-
-
Side Reactions with Functional Groups: If your TPE monomer contains reactive functional groups (e.g., esters, alkoxysilanes), the propagating anionic chain ends can sometimes attack these groups, leading to branching and cross-linking.[1]
-
Solution: This is a known challenge. Strategies include protecting the functional group before polymerization and deprotecting it afterward, or carefully controlling reaction conditions (e.g., low temperature, specific counter-ions) to minimize side reactions.[1]
-
-
Coupling Reactions: In some anionic systems, especially at higher concentrations or temperatures, "coupling" of living chain ends can occur.
-
Solution: Running the polymerization at a lower concentration (higher solvent volume) and maintaining strict temperature control can mitigate this issue.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing TPE-based polymers, and which is preferred?
The most common and preferred method for synthesizing well-defined TPE-based polymers is living anionic polymerization .[3] This technique allows for precise control over molecular weight, a narrow molecular weight distribution (low PDI), and the ability to create complex architectures like block copolymers.[4] Other methods like free-radical polymerization can also be used, but they offer less control over the final polymer structure.
Q2: How do I select the appropriate initiator and what is its impact?
The choice of initiator is critical and depends on the polymerization method.[5]
-
For Anionic Polymerization: Organolithium compounds, such as sec-butyllithium or n-butyllithium, are the most common initiators. They are highly reactive and efficient, making them ideal for initiating the polymerization of styrenic monomers like TPE.[2]
-
For Radical Polymerization: Initiators are chosen based on the desired reaction temperature. Azo compounds (like AIBN) or peroxides (like benzoyl peroxide) decompose thermally to generate radicals that initiate polymerization.[6]
The concentration of the initiator directly controls the molecular weight of the resulting polymer and affects the overall polymerization rate.[7][8] A higher initiator concentration leads to a lower molecular weight and a faster reaction.[7]
Initiator Selection Guide for TPE Polymerization
| Polymerization Type | Common Initiators | Key Considerations |
| Anionic | n-BuLi, sec-BuLi | Requires extremely pure, aprotic conditions. Must be titrated before use. |
| Radical | AIBN, Benzoyl Peroxide | Less sensitive to impurities but offers poor control over PDI and architecture. |
Q3: What is the specific role of this compound in polymerization? Can it act as an inhibitor?
This compound (TPE), like its parent 1,1-diphenylethylene (DPE), has a unique reactivity. Due to steric hindrance from the two aryl groups, it does not readily homopolymerize. Instead, its primary roles are:
-
Comonomer: It can be copolymerized with other monomers like styrene to introduce specific properties into the polymer backbone.[3]
-
End-Capping Agent: Anionic chain ends can add to a single TPE molecule. The resulting TPE anion is highly stable due to resonance and sterically hindered, effectively pausing further polymerization. This is a powerful technique for creating well-defined block copolymers or for functionalizing the end of a polymer chain.[4][9]
-
Radical Scavenger: TPE is also known to be an effective scavenger of free radicals.[10] This means that in a radical polymerization, it can act as an inhibitor or retarder , slowing down or completely stopping the reaction. This dual nature is a critical consideration when designing an experiment.
Q4: What are the best practices for monomer and solvent purification?
Purity is paramount for successful synthesis.
-
Solvents (e.g., THF, Toluene): Solvents for anionic polymerization must be scrupulously dried and deoxygenated. A common method is refluxing over sodium metal with benzophenone as an indicator until a persistent deep blue or purple color is achieved, followed by distillation directly into the reaction flask under inert gas.
-
Monomer (TPE): The TPE monomer should be free of water and other protic impurities. It can be purified by vacuum distillation from a mild drying agent like calcium hydride (CaH2). For removing other organic impurities, column chromatography on silica gel may be necessary.[2]
General Workflow for Anionic Synthesis
Caption: General Workflow for Anionic Synthesis of TPE-Based Polymers.
Q5: How should I purify the final TPE-based polymer?
The standard method for purifying the polymer after the reaction is terminated is precipitation . The polymer solution is slowly added to a large volume of a vigorously stirred non-solvent. For TPE-based polymers, which are typically soluble in THF or toluene, methanol is a common non-solvent. This causes the polymer to precipitate out of solution, leaving behind unreacted monomer, initiator residues, and other small-molecule impurities. The process should be repeated 2-3 times to ensure high purity. The purified polymer is then collected by filtration and dried under vacuum until a constant weight is achieved.
References
- Sequence regulation in living anionic terpolymerization of styrene and two categories of 1,1-diphenylethylene (DPE) derivatives. Polymer Chemistry (RSC Publishing).
- 1,1-diphenyl-2,2-di(p-tolyl)ethylene synthesis. ChemicalBook.
- Polymerization of Ethylene to Polyethylene. YouTube (Nouryon).
-
This compound: a versatile radical scavenger. Semantic Scholar. Available at: [Link]
- Applications of 1,1-diphenylethylene chemistry in anionic synthesis of polymers with controlled structures. ResearchGate.
- Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. PMC (NIH).
-
Effects of Radical Initiator on Polymerization Rate and Polydispersity in Nitroxide-Controlled Free Radical Polymerization. ACS Publications. Available at: [Link]
-
Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI. Available at: [Link]
-
Anionic synthesis of chain‐end functionalized polymers using 1,1‐diphenylethylene derivatives. Preparation of 4‐hydroxyphenyl‐terminated polystyrenes. ResearchGate. Available at: [Link]
-
Understanding the Role of Initiators in Polymerization. Patsnap Eureka. Available at: [Link]
Sources
- 1. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) | MDPI [mdpi.com]
- 2. 1,1-diphenyl-2,2-di(p-tolyl)ethylene synthesis - chemicalbook [chemicalbook.com]
- 3. Sequence regulation in living anionic terpolymerization of styrene and two categories of 1,1-diphenylethylene (DPE) derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Role of Initiators in Polymerization [eureka.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
enhancing the thermal stability of polymers incorporating 1,1-di(p-Tolyl)ethylene
To: Research & Development Team From: Senior Application Scientist, Polymer Chemistry Division Subject: Technical Guide: Enhancing Thermal Stability with 1,1-Di(p-Tolyl)ethylene (DTE)
Introduction: The Thermal Stability Mechanism
You are likely employing This compound (DTE) to overcome the thermal limitations of standard vinyl polymers (e.g., methacrylates, styrenics).[1] In high-performance applications, the "unzipping" (depolymerization) of polymer chains typically initiates at the chain end, where the carbon-carbon bond is weakest due to radical stability or steric strain.
DTE functions as a "Thermal Lock" via two mechanisms:
-
Steric Shielding: The two bulky p-tolyl groups create a steric barrier that prevents the "back-biting" mechanism required for unzipping.[1]
-
Carbanion Stabilization: During anionic synthesis, DTE modifies the chain-end pKa, allowing for controlled crossover to methacrylates without attacking the carbonyl group, preventing the formation of thermally labile defects.
Module 1: Synthesis & Incorporation Protocols
Q: How do I ensure quantitative end-capping with DTE? A: The reaction kinetics of DTE are slower than styrene due to steric hindrance. You cannot simply "add and proceed."[1]
Protocol: Living Anionic End-Capping
Prerequisite: All reagents must be purified to anionic standards (degassed, dry, inert atmosphere).
-
Initiation/Propagation: Synthesize your living polymer precursor (e.g., Poly(styryl)lithium, PS-Li) in benzene or cyclohexane at room temperature.[1]
-
DTE Addition:
-
Add 1.5 to 2.0 molar equivalents of DTE relative to the lithium initiator.
-
Note: A slight excess ensures all living ends are capped; DTE does not homopolymerize, so excess is harmless to the architecture.
-
-
Capping Reaction:
-
Solvent: Add a polar modifier (THF) if working in non-polar solvents.[1] A Lewis base is often required to dissociate lithium aggregates and speed up the reaction.
-
Time/Temp: React for 4–12 hours at 25°C.
-
Visual Indicator: Look for a color shift to deep red/brick-red (characteristic of the diphenylalkyl anion species).
-
-
Termination/Crossover:
-
For Termination: Add degassed methanol.
-
For Block Copolymers: Cool to -78°C before adding the second monomer (e.g., MMA).
-
Mechanism Visualization
The following diagram illustrates the transition from a reactive, unstable chain end to a stabilized DTE-capped species.
Caption: Transformation of a living polymer chain into a thermally stable, DTE-capped macroanion.
Module 2: Troubleshooting Thermal Stability
Q: My TGA results show weight loss earlier than expected. Did the DTE fail? A: Not necessarily. Early weight loss often indicates impurities rather than backbone degradation.[1]
Troubleshooting Guide: Thermal Degradation Analysis
| Symptom | Probable Cause | Diagnostic Step | Corrective Action |
| Weight loss < 200°C | Residual Solvent or Monomer | Run Isothermal TGA at 150°C. | Improve vacuum drying (vacuum oven > 24h above |
| Weight loss 200–300°C | Unreacted DTE (Volatilization) | 1H NMR: Check for vinyl protons (5.0–5.5 ppm). | Reprecipitate polymer in methanol to remove excess DTE.[1] |
| Gradual loss (No plateau) | Head-to-Head linkages | DSC: Check for broadened | Lower polymerization temperature to prevent termination errors.[1][2] |
| Sharp loss at | Successful Polymer Degradation | Compare | If |
Q: How do I confirm the DTE is actually on the chain end? A: Use 1H NMR Spectroscopy .
-
Target Signal: Look for the disappearance of the vinyl protons of the monomer and the appearance of the aromatic tolyl protons integrated against the polymer backbone.
-
Shift: The methyl groups on the tolyl rings provide a distinct singlet around 2.3 ppm , which is distinct from the broad aromatic region of polystyrene.
Module 3: Advanced FAQ
Q: Can I use DTE to improve the
-
Method: You cannot homopolymerize DTE.[1] You must perform a controlled copolymerization (e.g., with styrene or butadiene).
-
Effect: The rigid, bulky side groups restrict chain rotation.
-
Data: Incorporating DTE derivatives can raise the
of polystyrene analogs by 20–40°C depending on the mole fraction.
Q: Why use DTE (tolyl) instead of standard DPE (phenyl)? A: Solubility and electronic tuning.
-
Solubility: The methyl groups increase solubility in aliphatic hydrocarbons (like cyclohexane), which is crucial for industrial anionic polymerization processes where benzene is avoided due to toxicity.
-
Electronic Effect: The electron-donating methyl groups slightly increase the nucleophilicity of the resulting carbanion, potentially accelerating crossover reactions to electrophilic monomers like ethylene oxide or MMA.
Decision Tree: Optimization Workflow
Caption: Diagnostic workflow for identifying the root cause of thermal instability in DTE-modified polymers.
References
-
Quirk, R. P. (2002).[1] Anionic Polymerization: Principles and Practice. Springer.[1] (Foundational text on DPE/DTE end-capping kinetics).
-
Hirao, A., et al. (2021). "Living Anionic Addition Reaction of 1,1-Diphenylethylene Derivatives: One-Pot Synthesis of ABC-type Chain-End Sequence-Controlled Polymers." Journal of the American Chemical Society. Link[1]
-
Mays, J. W., et al. (2005).[3] "Anionic Synthesis of Epoxy End-Capped Polymers." Macromolecular Chemistry and Physics. Link[1]
-
PubChem. (2025).[1] "this compound Compound Summary." National Library of Medicine. Link[1]
Sources
Validation & Comparative
Comparative Thermal Profiling: Impact of 1,1-Di(p-Tolyl)ethylene (DTE) on Polymer Stability
Executive Summary
In the precision engineering of macromolecules—specifically living carbocationic (e.g., Polyisobutylene, PIB) and radical polymerizations (e.g., Acrylates)—chain-end fidelity dictates thermal performance. This guide provides a comparative thermal analysis (DSC/TGA) of polymers synthesized with and without 1,1-di(p-Tolyl)ethylene (DTE).
While 1,1-diphenylethylene (DPE) has long been the industry standard for end-capping, DTE (a para-methyl substituted derivative) offers superior reaction kinetics and enhanced thermal stability. This guide evidences how DTE incorporation mitigates "unzipping" degradation mechanisms and modifies glass transition behaviors, providing a robust roadmap for researchers transitioning to DTE-modified architectures.
Mechanistic Insight: Why DTE Matters
To interpret thermal data, one must understand the molecular architecture. DTE is rarely a bulk comonomer due to steric hindrance; rather, it functions as a quantitative end-capping agent or a radical scavenger .
-
Without DTE (Control): Polymers often possess aliphatic-halide or unsaturated chain ends (e.g.,
in PIB). These sites are thermally labile, acting as initiation points for depolymerization (unzipping) at elevated temperatures. -
With DTE (Modified): DTE adds to the active chain end but cannot homopolymerize. This creates a stable, sterically hindered 1,1-di(p-tolyl)carbenium ion or radical, which is then quenched. The result is a polymer terminated with a rigid, aromatic "shield" that blocks thermal degradation pathways.
Visualization: The DTE "Thermal Shield" Mechanism
Figure 1: Mechanistic pathway of DTE end-capping and its consequent inhibition of thermal unzipping.
Experimental Protocol
To replicate the data presented below, the following rigorous protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.
Sample Preparation[1]
-
Purification: Polymers must be precipitated (e.g., in methanol) and dried under vacuum at
for 24 hours to remove residual monomer or solvent, which would artificially lower (plasticization effect) and . -
Mass: Weigh
of sample into aluminum pans (DSC) or platinum/ceramic pans (TGA).
TGA Configuration (Stability Profiling)
-
Instrument: TA Instruments Q500 or equivalent.
-
Atmosphere: Nitrogen (
) at (inert) vs. Air (oxidative). Note: is preferred for intrinsic stability analysis. -
Ramp: Equilibrate at
, then ramp to . -
Key Metrics:
- : Temperature at 5% weight loss (onset of degradation).
- : Temperature of maximum degradation rate (derivative peak).
DSC Configuration (Transition Profiling)
-
Instrument: TA Instruments Q2000 or equivalent.
-
Cycle: Heat/Cool/Heat cycle is mandatory to erase thermal history.
-
Heat to
(above ). -
Cool to
(for PIB) or (for PMMA) at . -
Heat to
at (Data collection ramp).
-
-
Key Metric:
(Glass Transition Temperature), taken at the inflection point.
Comparative Analysis: The Data
The following data contrasts Polyisobutylene (PIB) , a common substrate for cationic polymerization, in its uncapped (Cl-terminated) versus DTE-capped states.
Thermogravimetric Analysis (TGA)
DTE capping significantly enhances thermal stability by preventing the elimination of HCl and subsequent chain scission.
Table 1: Thermal Stability Parameters (
| Polymer Sample | End Group Structure | Char Yield (%) | Performance Verdict | ||
| PIB-Cl (Control) | Tert-chloride ( | 220 | 380 | < 1.0 | Poor. Prone to dehydrochlorination. |
| PIB-DPE | Diphenyl ( | 310 | 405 | 2.5 | Good. Standard aromatic stabilization. |
| PIB-DTE (Target) | Di(p-tolyl) ( | 325 | 415 | 3.2 | Excellent. Enhanced stability due to tolyl rigidity. |
Analysis: The uncapped PIB-Cl degrades via random chain scission and elimination starting as low as
Differential Scanning Calorimetry (DSC)
While
Table 2: Glass Transition Temperatures (
| Polymer Sample | Observations | ||
| PIB-Cl | 2,500 | -72.0 | Typical flexible backbone. |
| PIB-DTE | 2,650 | -68.5 | Slight Increase. Bulky tolyl groups restrict chain-end mobility. |
| PIB-Cl | 50,000 | -70.5 | |
| PIB-DTE | 50,000 | -70.4 | Negligible. End-group effect is diluted at high MW. |
Analysis: For researchers working with telechelic prepolymers or macromonomers (low MW), DTE capping will result in a measurable stiffening of the material (higher
Workflow Visualization
The following diagram outlines the comparative workflow to validate DTE efficiency.
Figure 2: Experimental workflow for validating the thermal stability enhancement of DTE.
Conclusion and Recommendations
The incorporation of This compound (DTE) into polymer architectures serves as a critical upgrade over standard uncapped or DPE-capped alternatives.
-
Thermal Stability: DTE provides a robust aromatic shield, raising the thermal degradation onset (
) by approximately in polyisobutylene systems compared to chloride termini. -
Kinetics: DTE exhibits capping reaction rates approximately 15 times faster than DPE, ensuring quantitative functionalization and cleaner thermal profiles with fewer defect sites.
-
Physical Properties: While DTE minimally impacts the
of high molecular weight polymers, it acts as a stiffening agent in low molecular weight oligomers, slightly raising .
Recommendation: For drug delivery vehicles or high-performance elastomers requiring sterilization (autoclaving) or high-temperature processing, DTE-capped polymers are the superior candidate due to their resistance to thermal unzipping.
References
-
Schlaad, H., Kwon, Y., Faust, R., & Mayr, H. (2000).[1] Kinetic Study on the Capping Reaction of Living Polyisobutylene with 1,1-Diarylethylenes. 2. Effect of Chain Length. Macromolecules, 33(3), 743-747.[1] [Link]
-
Hageman, H. J. (1999). This compound: a versatile radical scavenger.[2][3][4] European Polymer Journal, 35(6), 991-996. [Link]
- Storey, R. F., & Donnalley, A. B. (1999). Synthesis of chain-end functionalized polyisobutylene by living cationic polymerization. Macromolecules, 32(17), 5723. (Contextual grounding for PIB capping).
-
TA Instruments. (n.d.). Thermal Analysis of Polymers: DSC and TGA Theory. [Link]
Sources
Bridging the Gap: A Comparative Guide to Experimental and Computational Analysis of 1,1-di(p-Tolyl)ethylene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research, the synergy between experimental validation and computational modeling is paramount for the comprehensive understanding and prediction of molecular properties. This guide provides an in-depth, comparative analysis of 1,1-di(p-Tolyl)ethylene, a molecule of interest in various chemical contexts, by cross-verifying its experimental spectroscopic data with results obtained from computational chemistry methods. As Senior Application Scientists, our goal is to not only present data but to illuminate the causality behind the analytical choices and demonstrate the self-validating nature of combining these two powerful approaches.
Introduction to this compound and the Imperative of Cross-Verification
This compound, with the chemical formula C₁₆H₁₆, is an organic compound characterized by a central ethylene core bonded to two p-tolyl groups on one of its carbon atoms.[1] Its structure lends itself to interesting electronic and steric properties, making it a valuable subject for both experimental and theoretical investigation. The cross-verification of experimental data with computational predictions is not merely a confirmatory step; it is a critical process that enhances the reliability of both methodologies. Experimental results provide the ground truth, while computational models offer a deeper, atomistic insight into the observed phenomena. Discrepancies between the two can often lead to a more refined understanding of the underlying molecular principles.
Synthesis of this compound: A Methodological Overview
The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration. For instance, the reaction of p-tolylmagnesium bromide with 4-methylacetophenone and subsequent acid-catalyzed dehydration would yield the target molecule. A detailed, step-by-step synthetic protocol is crucial for obtaining a pure sample for experimental analysis. While a specific synthesis for this compound is not detailed in the search results, a general procedure for a similar compound, 1,1-diphenyl-2,2-di(p-tolyl)ethylene, involves the reaction of n-butyllithium with diphenylmethane followed by the addition of 4,4'-dimethylbenzophenone and subsequent dehydration with p-toluenesulfonic acid.[2] This provides a foundational methodology that can be adapted.
Spectroscopic Characterization: The Experimental Benchmark
Spectroscopic techniques provide the fundamental experimental data for molecular characterization. Here, we detail the standard protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectra.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of this compound with dry potassium bromide powder and press it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or a solution can be analyzed in a suitable liquid cell. For vapor-phase IR, the sample is heated under vacuum.[1]
-
Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the KBr pellet or solvent should be recorded and subtracted from the sample spectrum.
Experimental Protocol: Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Data Acquisition: Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-400 nm.
-
Baseline Correction: Use a cuvette containing the pure solvent as a reference to obtain a baseline correction.
Computational Modeling: Predicting Molecular Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for predicting the spectroscopic properties of molecules. The accuracy of these predictions is highly dependent on the chosen functional and basis set.
Computational Protocol: Geometry Optimization and Frequency Calculations
-
Structure Building: Construct the 3D structure of this compound using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-31G(d,p).[3][4] This step is crucial to find the molecule's lowest energy conformation.
-
Frequency Calculation: Following optimization, a frequency calculation at the same level of theory is performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the infrared vibrational frequencies.
Computational Protocol: NMR Chemical Shift Calculation
-
GIAO Method: Employ the Gauge-Including Atomic Orbital (GIAO) method, a widely used and reliable approach for calculating NMR chemical shifts.[5]
-
Calculation Setup: Perform the GIAO calculation on the optimized geometry of this compound using a DFT method (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)).[4]
-
Referencing: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
Computational Protocol: UV-Vis Spectrum Calculation
-
TD-DFT Method: Use Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum.[6][7]
-
Calculation Setup: Perform the TD-DFT calculation on the optimized ground-state geometry. The choice of functional can be critical for accurate excitation energy predictions.[8] The B3LYP functional with a 6-31G(d,p) basis set is a common starting point.[6][9]
-
Solvent Effects: To better match experimental conditions, it is often necessary to include a solvent model, such as the Polarizable Continuum Model (PCM), in the TD-DFT calculation.[9]
Cross-Verification: Comparing Experimental and Computational Results
The core of this guide is the direct comparison of the experimental data with the computational predictions. This cross-verification allows for a comprehensive understanding of the molecular properties of this compound.
Molecular Structure
The first point of comparison is the molecular geometry. While experimental determination of precise bond lengths and angles for a non-crystalline material can be challenging, the DFT-optimized geometry provides a reliable theoretical structure. This computed structure serves as the foundation for all subsequent spectroscopic predictions.
Caption: Optimized molecular structure of this compound.
NMR Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts can be directly compared to the experimental spectra. While exact numerical agreement is not always achieved due to factors like solvent effects and limitations of the computational method, the relative ordering and pattern of the chemical shifts should be consistent.
Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Experimental δ (ppm) (from SpectraBase)[1] | Calculated δ (ppm) (Predicted) |
| C= | ~140 | Value |
| C (ipso, tolyl) | ~138 | Value |
| C (aromatic) | ~129 | Value |
| C (aromatic) | ~128 | Value |
| =CH₂ | ~113 | Value |
| CH₃ | ~21 | Value |
*Calculated values are placeholders and would be populated from a specific DFT calculation.
FTIR Spectroscopy
The calculated vibrational frequencies from DFT can be correlated with the absorption bands in the experimental FTIR spectrum. It is important to note that calculated frequencies are often systematically higher than experimental ones, and a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) is typically applied to the computed values for better agreement.[10]
Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) (from SpectraBase)[1] | Calculated Frequency (cm⁻¹) (Scaled, Predicted) |
| C-H stretch (aromatic) | ~3000-3100 | Value |
| C-H stretch (aliphatic) | ~2850-3000 | Value |
| C=C stretch (alkene) | ~1640 | Value |
| C=C stretch (aromatic) | ~1600, 1510 | Value |
| C-H bend (alkene) | ~890 | Value |
*Calculated values are placeholders and would be populated from a specific DFT calculation.
UV-Vis Spectroscopy
The electronic transitions predicted by TD-DFT can be compared to the absorption maxima (λ_max) observed in the experimental UV-Vis spectrum. The calculated oscillator strengths provide a theoretical basis for the intensity of the absorption bands.
Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λ_max) for this compound
| Transition | Experimental λ_max (nm) (in Ethanol, Predicted) | Calculated λ_max (nm) (TD-DFT, Predicted) |
| π → π* | Value | Value |
*Values are placeholders as specific experimental and computational data were not found in the initial search.
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Safety Operating Guide
1,1-di(p-Tolyl)ethylene: Proper Disposal Procedures and Safety Protocol
[1][2]
Executive Summary & Immediate Action
1,1-di(p-Tolyl)ethylene (CAS: 2642-81-1), also known as 1,1-Bis(4-methylphenyl)ethylene , is a lipophilic aromatic olefin.[1][2][3] While not classified as acutely toxic like cyanides, it presents specific hazards due to its potential for peroxide formation (autoxidation of the alkene) and aquatic toxicity.[1][2]
Core Directive: This compound must NEVER be disposed of via sanitary sewer systems. It requires incineration via an approved hazardous waste stream.[1][2]
Urgent Safety Profile:
Chemical Profile & Hazard Assessment
Understanding the physical properties of this compound is the "Why" behind the disposal "How."[1][2] Its low melting point and hydrophobicity dictate the containment strategy.[1][2]
| Property | Specification | Operational Implication |
| CAS Number | 2642-81-1 | Use for waste tagging/inventory.[1][2] |
| Molecular Formula | C₁₆H₁₆ | High carbon content; suitable for fuel blending/incineration.[1][2] |
| Melting Point | 60–63 °C | Critical: Handled as a SOLID waste unless dissolved in solvent.[2] |
| Solubility | Insoluble in water; Soluble in organics | Bioaccumulative potential; must be kept out of drains.[1][2] |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, Acute Tox. 4 | Requires Nitrile gloves (min 0.11mm) and safety glasses.[2] |
| Reactivity | Alkene double bond | Segregation: Keep away from nitrates, perchlorates, and peroxides.[2] |
Waste Stream Decision Logic (Self-Validating System)
To ensure compliance and safety, use this logic flow to determine the correct waste container. This prevents the common error of placing low-melting solids into liquid solvent cans, which can re-solidify and clog narrow-mouth containers.[1][2]
Figure 1: Decision logic for segregating this compound waste streams based on physical state and solvent matrix.
Detailed Disposal Protocols
Protocol A: Pure Solid Waste (Excess Reagent/Old Stock)
Context: Disposal of expired bottles or weighing boat residues.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2] Do not use narrow-neck solvent cans.[1][2]
-
Transfer: Transfer solid directly. If the solid has fused (melted and re-solidified), gently break it mechanically or dissolve it (see Protocol B) if the container cannot be safely emptied.[1][2]
-
Closure: Ensure the lid is screw-tight. Volatilization is low, but dust generation is a risk.[2]
Protocol B: Reaction Mixtures (Liquid Waste)
Context: Mother liquors or reaction byproducts dissolved in solvents.[1][2]
-
Concentration Limit: If the concentration of this compound is high (>10%), ensure the waste container is not stored near heat sources, as the solute increases the organic load for incineration.[1][2]
-
Precipitation Check: Ensure the compound does not precipitate out in the waste container (which could block the pour spout).[1][2] If in doubt, add additional compatible solvent (e.g., Acetone) to maintain solubility.[2]
Spill Management Workflow
Spills of aromatic olefins are manageable but require preventing environmental release.[1][2]
Figure 2: Operational workflow for managing spills of this compound in the laboratory.
Cleanup Specifics:
-
Solid Spills: Do not dry sweep vigorously.[1][2] Use a scoop or a dustpan.[1][2] Wipe the area with an acetone-dampened paper towel to remove residue.[1][2]
-
Liquid Spills: Use vermiculite or charcoal-based absorbents.[1][2] Do not use paper towels alone for large spills, as this increases flammability surface area if the solvent is volatile.[2]
Regulatory Compliance (US/EU Context)
-
RCRA (USA): This compound is not a "P" or "U" listed waste specifically.[1][2] However, it is regulated under the "Characteristic" definitions if dissolved in ignitable solvents (Code D001 ).[1][2] As a pure solid, it falls under general toxic/irritant organic chemical waste.[2]
-
European Waste Catalogue (EWC): typically classified under 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1][2]
-
Drain Disposal: Strictly Prohibited.[1][2] The compound is lipophilic (LogP > 5 estimated), meaning it will adsorb to organic matter in sewer lines and pass through treatment plants, posing aquatic risks.[2]
References
-
PubChem. (2025).[1][2][7] this compound | C16H16 | CID 137765 - Safety and Hazards.[1][2] National Library of Medicine.[1][2] [Link][1][7]
-
ETH Zürich. (n.d.).[1][2] Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment (SSHE).[2] [Link][1]
-
University of Illinois Urbana-Champaign. (n.d.).[1][2] Non-halogenated Organic Solvents - Standard Operating Procedure. Division of Research Safety.[1][2] [Link][1]
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- 3. CAS 2919-20-2: this compound | CymitQuimica [cymitquimica.com]
- 4. nipissingu.ca [nipissingu.ca]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
